SQ28603
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDTVUDURCGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905805 | |
| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-83-8 | |
| Record name | SQ 28603 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SQ28603: A Selective Neutral Endopeptidase Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Neutral endopeptidase (EC 3.4.24.11) is a zinc-dependent metalloprotease located on the surface of various cells, including those in the kidneys, lungs, and cardiovascular system. NEP plays a critical role in the inactivation of a range of bioactive peptides, most notably atrial natriuretic peptide (ANP), bradykinin, and enkephalins. The inhibition of NEP has emerged as a promising therapeutic strategy for conditions characterized by sodium and water retention and elevated blood pressure, such as hypertension and congestive heart failure. By blocking NEP, inhibitors like SQ28603 increase the circulating levels and prolong the activity of endogenous natriuretic peptides, thereby promoting vasodilation, natriuresis, and diuresis.
This compound is a selective inhibitor of neutral endopeptidase. This guide will synthesize the key findings from preclinical studies, present the available quantitative data, and outline the experimental approaches used to characterize the pharmacological profile of this compound.
Mechanism of Action: The Neutral Endopeptidase Signaling Pathway
This compound exerts its effects by inhibiting neutral endopeptidase, which is the primary enzyme responsible for the degradation of atrial natriuretic peptide (ANP). The downstream signaling cascade is initiated by the binding of ANP to its receptor, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.
Quantitative In Vivo Data
While specific Ki or IC50 values for this compound are not publicly available, its potent in vivo activity has been documented in conscious animal models. The following tables summarize the key quantitative findings from studies in deoxycorticosterone acetate (DOCA)/salt hypertensive rats and conscious cynomolgus monkeys.
Table 1: Effects of Intravenous this compound in Conscious DOCA/Salt Hypertensive Rats [1]
| Parameter | Vehicle Control | This compound (300 µmol/kg, i.v.) |
| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 |
| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 |
| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 |
| Plasma ANP (fmol/mL) | 98 ± 14 | 333 ± 108 |
| Kidney NEP Activity Reduction (%) | - | 95% |
| Lung NEP Activity Reduction (%) | - | 77% |
Table 2: Effects of Intravenous this compound in Conscious Cynomolgus Monkeys [2]
| Parameter | Baseline | This compound (300 µmol/kg, i.v.) |
| Urinary Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 |
| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 |
Table 3: Effects of Intravenous this compound in Conscious Cynomolgus Monkeys Receiving a Continuous Infusion of Atrial Natriuretic Peptide (10 pmol/kg/min) [2]
| Parameter | ANP Infusion Alone | ANP Infusion + this compound (300 µmol/kg, i.v.) |
| Mean Arterial Pressure (mmHg) | - | -13 ± 5 (change from ANP infusion baseline) |
| Urinary Sodium Excretion (µEq/min) | 6.6 ± 3.2 | 31.3 ± 6.0 |
| Urinary cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 |
| Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 |
Experimental Protocols
Detailed, step-by-step protocols for the specific studies involving this compound are not fully available. However, based on the published literature, the following sections outline the general methodologies employed.
In Vitro Neutral Endopeptidase Inhibition Assay (General Protocol)
A definitive protocol for this compound is not available. A general approach to determine the in vitro potency of a NEP inhibitor would involve the following steps:
-
Enzyme Source: Purified recombinant neutral endopeptidase or tissue homogenates rich in NEP (e.g., from kidney or lung) would be used.
-
Substrate: A fluorogenic or radiolabeled substrate of NEP, such as [³H]-Thiorphan or a quenched fluorescent peptide, would be employed.
-
Incubation: The enzyme, substrate, and varying concentrations of the test inhibitor (this compound) are incubated in a suitable buffer at a controlled temperature and pH.
-
Detection: The reaction is stopped, and the amount of product formed is quantified. For a fluorogenic substrate, fluorescence is measured. For a radiolabeled substrate, the cleaved, radiolabeled fragment is separated from the intact substrate, and radioactivity is counted.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
In Vivo Hemodynamic and Renal Function Assessment in Conscious Animals
The in vivo studies with this compound were conducted in conscious, chronically instrumented rats and monkeys to avoid the confounding effects of anesthesia.
Animal Preparation:
-
Animals undergo a sterile surgical procedure to implant catheters in a major artery (e.g., femoral or carotid artery) for blood pressure monitoring and blood sampling, and in a major vein (e.g., femoral or jugular vein) for drug administration.
-
For urine collection, a bladder catheter may be implanted.
-
Animals are allowed a recovery period of several days to a week to ensure they are in a stable, unstressed state before the experiment.
Experimental Procedure:
-
On the day of the experiment, the animal is placed in a metabolic cage that allows for the separate collection of urine and feces.
-
The arterial and venous catheters are connected to the recording and infusion equipment, respectively.
-
A baseline period is established to record stable measurements of mean arterial pressure, heart rate, and urine output.
-
This compound or vehicle is administered intravenously, either as a bolus injection or a continuous infusion.
-
Hemodynamic parameters are continuously monitored, and urine is collected at timed intervals.
-
Blood samples are collected at specified time points to measure plasma levels of ANP, cGMP, and other relevant biomarkers.
-
Urine samples are analyzed for volume, sodium concentration (for natriuresis), and cGMP levels.
Selectivity of this compound
While quantitative data on the selectivity of this compound against other metalloproteinases is not available, the in vivo studies suggest a high degree of selectivity for neutral endopeptidase. The observed physiological effects, such as increased plasma ANP and urinary cGMP, are consistent with the known consequences of NEP inhibition. Further studies would be required to definitively characterize the selectivity profile of this compound against a panel of related enzymes, such as angiotensin-converting enzyme (ACE) and other metalloproteinases.
The logical relationship of this compound's selective action is depicted below.
Conclusion
This compound is a potent and selective inhibitor of neutral endopeptidase that has demonstrated significant efficacy in preclinical models of hypertension. Its ability to increase circulating levels of atrial natriuretic peptide leads to desirable physiological responses, including natriuresis, diuresis, and a reduction in blood pressure. While a more detailed characterization of its in vitro potency and selectivity would be beneficial, the available in vivo data strongly support its utility as a valuable research tool for investigating the role of the NEP system in cardiovascular and renal physiology. Furthermore, the pharmacological profile of this compound suggests that compounds with this mechanism of action hold therapeutic promise for the management of cardiovascular diseases. Further research is warranted to fully elucidate its kinetic properties and to explore its potential in other relevant disease models.
References
The Early Research and Discovery of SQ28603: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ28603, chemically identified as N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-β-alanine, emerged from early research as a potent and selective inhibitor of neutral endopeptidase (NEP) 3.4.24.11. This enzyme plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to physiological effects such as vasodilation and natriuresis. This whitepaper provides an in-depth technical guide to the foundational research and discovery of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Neutral Endopeptidase Inhibition
Neutral endopeptidase is a zinc-dependent metalloprotease responsible for the breakdown of various signaling peptides. A primary substrate for NEP is Atrial Natriuretic Peptide (ANP), a hormone released by cardiac atria in response to high blood pressure and volume expansion. ANP promotes the excretion of sodium and water by the kidneys and relaxes blood vessels, thereby lowering blood pressure.
This compound acts as a competitive inhibitor of NEP, preventing the degradation of ANP. This leads to elevated levels of ANP in the plasma, amplifying its physiological effects, including increased intracellular cyclic guanosine monophosphate (cGMP), which mediates many of the downstream effects of ANP.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound.
Table 1: Effects of this compound in Conscious Deoxycorticosterone Acetate (DOCA)/Salt Hypertensive Rats
| Parameter | Vehicle | This compound (300 µmol/kg i.v.) | Fold Change |
| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 | ↓ 1.15 |
| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 | ↑ 5.24 |
| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 | ↑ 1.99 |
| Plasma ANP (fmol/mL) | 98 ± 14 | 333 ± 108 | ↑ 3.40 |
| Kidney NEP Activity (µmol/min) | 18.35 ± 0.61 | 1.28 ± 0.08 | ↓ 14.34 |
| Lung NEP Activity (µmol/kg) | 0.92 ± 0.14 | 0.29 ± 0.03 | ↓ 3.17 |
Table 2: Effects of this compound in Conscious Cynomolgus Monkeys
| Parameter | Vehicle | This compound (300 µmol/kg i.v.) | Fold Change |
| Urinary Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 | ↑ 2.92 |
| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | ↑ 1.52 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound action.
Caption: Generalized experimental workflow for in vivo studies of this compound.
Experimental Protocols
Synthesis of N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-β-alanine (this compound)
-
Preparation of the Phenylpropanoic Acid Moiety: Start with a suitable derivative of 3-phenylpropanoic acid. Introduce a protected thiol group (e.g., as a trityl thioether) at the 2-position. The carboxylic acid can be activated for amide bond formation (e.g., conversion to an acid chloride or use of coupling agents like DCC/HOBt).
-
Amide Bond Formation: The activated phenylpropanoic acid derivative is reacted with the amino group of a β-alanine ester (e.g., ethyl ester) in an appropriate solvent (e.g., dichloromethane or DMF) in the presence of a base (e.g., triethylamine) to form the amide bond.
-
Deprotection: The protecting group on the thiol is removed (e.g., acidic cleavage of the trityl group). If an ester of β-alanine was used, it is saponified (e.g., with NaOH) to yield the final carboxylic acid. Purification is typically achieved by chromatography.
In Vivo Studies in Conscious Hypertensive Rats
-
Animal Model: Male DOCA (deoxycorticosterone acetate)/salt-induced hypertensive rats are used as a model of hypertension.
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). The catheters are exteriorized at the back of the neck.
-
Housing and Acclimatization: Animals are housed individually and allowed to recover from surgery. They are accustomed to the experimental setup to minimize stress-induced physiological changes.
-
Experimental Procedure:
-
A baseline period of measurements is established where mean arterial pressure (MAP) is continuously recorded, and urine is collected for baseline analysis of sodium and cGMP levels.
-
This compound (e.g., 300 µmol/kg) or vehicle is administered as an intravenous bolus.
-
MAP is continuously monitored post-administration.
-
Urine is collected at specified intervals to determine the excretion rates of sodium and cGMP.
-
At the end of the experiment, blood samples are collected for the determination of plasma ANP concentrations. Tissues such as the kidney and lungs are harvested to measure NEP activity.
-
Measurement of Physiological and Biochemical Parameters
-
Mean Arterial Pressure (MAP): The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system.
-
Urinary Sodium and cGMP Analysis:
-
Sodium: Urinary sodium concentration is typically measured using a flame photometer or an ion-selective electrode.
-
cGMP: Urinary cGMP levels are quantified using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.
-
-
Plasma Atrial Natriuretic Peptide (ANP) Analysis: Plasma ANP concentrations are determined by radioimmunoassay (RIA). This involves the competitive binding of radiolabeled ANP and unlabeled ANP (from the sample) to a limited number of ANP-specific antibodies.
-
Neutral Endopeptidase (NEP) Activity Assay:
-
Tissues (kidney, lung) are homogenized in a suitable buffer.
-
The homogenate is incubated with a synthetic NEP substrate (e.g., a fluorogenic peptide).
-
The rate of substrate cleavage is measured by detecting the product (e.g., fluorescence intensity), which is proportional to the NEP activity in the sample.
-
Conclusion
The early research on this compound definitively established its role as a potent inhibitor of neutral endopeptidase. The in vivo studies in relevant animal models of hypertension provided compelling evidence for its mechanism of action: by preventing the degradation of ANP, this compound leads to significant reductions in blood pressure and increases in natriuresis and diuresis. The quantitative data and experimental methodologies outlined in this whitepaper provide a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of NEP inhibition.
An In-depth Technical Guide to SQ28603: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ28603, also known by its chemical name 3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid, is a potent and selective inhibitor of the enzyme Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to physiological effects such as vasodilation, natriuresis, and diuresis. This positions this compound as a compound of significant interest in the research and development of therapeutics for cardiovascular diseases, particularly hypertension.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes a summary of key experimental data, detailed methodologies for relevant assays, and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is an organic compound with a well-defined chemical structure that is central to its inhibitory activity against Neutral Endopeptidase.
Table 1: Chemical Identifiers and Synonyms for this compound
| Identifier | Value |
| IUPAC Name | 3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid[1] |
| Alternate Name | N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-beta-alanine |
| CAS Number | 100845-83-8[1] |
| PubChem CID | 123742[1] |
| ChEMBL ID | CHEMBL196902[1] |
| Molecular Formula | C₁₃H₁₇NO₃S[1] |
| SMILES | C1=CC=C(C=C1)CC(C(=O)NCCS)C(=O)O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 267.35 g/mol | PubChem[1] |
| Monoisotopic Mass | 267.09291458 Da | PubChem[1] |
| Topological Polar Surface Area | 67.4 Ų | PubChem[1] |
| Complexity | 277 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Synthesis
The synthesis of this compound is a complex multi-step process that is typically carried out under controlled laboratory conditions. While specific, detailed protocols are proprietary and not publicly available, the synthesis generally involves the coupling of a protected β-alanine derivative with a protected 2-benzyl-3-mercaptopropanoic acid derivative, followed by deprotection steps to yield the final active compound. The key starting materials are derivatives of β-alanine and 2-benzyl-3-mercaptopropanoic acid. The complexity of the synthesis underscores the need for expertise in organic chemistry for its preparation.
Mechanism of Action: Neutral Endopeptidase Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of Neutral Endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of Atrial Natriuretic Peptide (ANP), a hormone that plays a critical role in regulating blood pressure and fluid balance.
By inhibiting NEP, this compound prevents the breakdown of ANP, leading to an increase in its plasma concentration. Elevated ANP levels then exert their physiological effects by binding to natriuretic peptide receptors, which in turn increases intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling cascade results in vasodilation, increased glomerular filtration rate, and inhibition of sodium reabsorption in the kidneys, collectively leading to a reduction in blood pressure.
Caption: Mechanism of action of this compound.
Pharmacological Effects and In Vivo Data
The pharmacological effects of this compound have been investigated in several preclinical models, demonstrating its potential as an antihypertensive agent.
Antihypertensive Effects in DOCA-Salt Hypertensive Rats
Studies in conscious deoxycorticosterone acetate (DOCA)/salt hypertensive rats have shown that intravenous administration of this compound leads to a significant reduction in mean arterial pressure (MAP).
Table 3: Effect of this compound on Mean Arterial Pressure (MAP) in Conscious DOCA-Salt Hypertensive Rats
| Treatment | Dose | Change in MAP (mmHg) | Time Point |
| This compound | 300 µmol/kg, i.v. | ↓ from 177 ± 12 to 154 ± 8 | 2 hours |
| This compound Infusion | 3.7 µmol/kg/min | ↓ from 180 ± 7 to 142 ± 7 | 6 hours |
Renal Effects and Biomarker Modulation
In addition to its effects on blood pressure, this compound has been shown to modulate key renal parameters and biomarkers associated with the NEP pathway.
Table 4: Effects of this compound on Renal Parameters and Biomarkers
| Parameter | Animal Model | Treatment | Result |
| Urinary Sodium Excretion | Conscious DOCA-Salt Hypertensive Rats | 300 µmol/kg, i.v. | ↑ from 51.2 ± 17.3 to 102.1 ± 26.7 µEq/kg/min (within 20 min) |
| Urinary cGMP Excretion | Conscious DOCA-Salt Hypertensive Rats | 300 µmol/kg, i.v. | ↑ from 204 ± 70 to 1,068 ± 326 pmol/kg/min (within 2 hours) |
| Plasma ANP Concentration | Conscious DOCA-Salt Hypertensive Rats | 3.7 µmol/kg/min infusion | ↑ to 333 ± 108 fmol/ml (vs. 98 ± 14 fmol/ml in vehicle) |
| Kidney NEP Activity | Conscious DOCA-Salt Hypertensive Rats | 3.7 µmol/kg/min infusion | ↓ by 95% (1.28 ± 0.08 vs. 18.35 ± 0.61 µmol/min in vehicle) |
| Lung NEP Activity | Conscious DOCA-Salt Hypertensive Rats | 3.7 µmol/kg/min infusion | ↓ by 77% (0.29 ± 0.03 vs. 0.92 ± 0.14 µmol/kg in vehicle) |
| Urinary Sodium Excretion | Conscious Cynomolgus Monkeys | 300 µmol/kg, i.v. | ↑ from 4.9 ± 2.3 to 14.3 ± 2.1 µequiv./min |
| Urinary cGMP Excretion | Conscious Cynomolgus Monkeys | 300 µmol/kg, i.v. | ↑ from 118 ± 13 to 179 ± 18 pmol/min |
Experimental Protocols
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against NEP.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)
-
Assay Buffer: 50 mM Tris, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂
-
This compound (test inhibitor)
-
Thiorphan (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and Thiorphan in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the inhibitors in Assay Buffer.
-
Prepare a working solution of the NEP enzyme in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Reaction:
-
Add 20 µL of the inhibitor dilutions (or buffer for control) to the wells of the microplate.
-
Add 40 µL of the NEP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 320/420 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro NEP inhibition assay.
In Vivo Antihypertensive Study in DOCA-Salt Hypertensive Rats
This protocol describes the induction of hypertension in rats and the subsequent evaluation of the antihypertensive effects of this compound.
Animal Model:
-
Male Sprague-Dawley rats (150-200 g)
Induction of Hypertension:
-
Unilateral Nephrectomy: Anesthetize the rats and surgically remove the left kidney.
-
DOCA Administration: One week after nephrectomy, administer deoxycorticosterone acetate (DOCA) via subcutaneous injection (e.g., 25 mg/kg, twice weekly) or subcutaneous implantation of a DOCA pellet.
-
High-Salt Diet: Replace drinking water with a 1% NaCl solution.
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. Hypertension typically develops within 3-4 weeks.
Experimental Procedure:
-
Animal Groups:
-
Group 1: Normotensive control (no surgery or treatment)
-
Group 2: DOCA-salt hypertensive control (vehicle administration)
-
Group 3: DOCA-salt hypertensive + this compound (e.g., 300 µmol/kg, i.v.)
-
-
Drug Administration: Once hypertension is established, administer this compound or vehicle intravenously.
-
Data Collection:
-
Continuously monitor mean arterial pressure (MAP) via an implanted catheter.
-
Collect urine at specified intervals to measure sodium and cGMP excretion.
-
Collect blood samples to determine plasma ANP concentrations.
-
At the end of the study, harvest tissues (e.g., kidney, lung) to measure NEP activity.
-
Caption: Workflow for the in vivo DOCA-salt hypertension study.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Neutral Endopeptidase. Its ability to increase endogenous levels of Atrial Natriuretic Peptide translates into significant antihypertensive and natriuretic effects in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of NEP inhibition and the specific properties of this compound. Further research is warranted to fully elucidate its clinical utility in the management of cardiovascular diseases.
References
The Role of SQ28603 in the Natriuretic Peptide System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SQ28603, also known as N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-β-alanine, is a potent and selective inhibitor of neutral endopeptidase (NEP), a key enzyme in the natriuretic peptide system. NEP, a zinc-dependent metalloprotease, is responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound effectively increases the circulating levels of these peptides, thereby potentiating their beneficial physiological effects, including vasodilation, natriuresis, and diuresis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. Although this compound's development was discontinued at the preclinical stage, its study provides valuable insights into the therapeutic potential of NEP inhibition in cardiovascular diseases.
Introduction to the Natriuretic Peptide System
The natriuretic peptide system is a critical counter-regulatory system to the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in cardiovascular homeostasis. The primary mediators of this system are ANP and BNP, which are released from the atria and ventricles, respectively, in response to myocardial stretch and increased intracardiac pressure. These peptides exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates most of the downstream effects of ANP and BNP.
The physiological actions of natriuretic peptides include:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.
-
Inhibition of the RAAS: Suppression of renin and aldosterone secretion.
-
Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac and vascular remodeling.
Neutral endopeptidase (NEP; also known as neprilysin or EC 3.4.24.11) is the primary enzyme responsible for the clearance and inactivation of natriuretic peptides. By targeting NEP for inhibition, compounds like this compound aim to augment the endogenous natriuretic peptide system, offering a therapeutic strategy for conditions such as hypertension and heart failure.
Mechanism of Action of this compound
This compound is a selective inhibitor of neutral endopeptidase. Its mechanism of action is centered on the blockade of NEP-mediated degradation of natriuretic peptides.
dot
As depicted in the signaling pathway diagram, this compound directly inhibits NEP. This inhibition prevents the breakdown of ANP and BNP, leading to their increased bioavailability and prolonged action at the NPR-A receptor. The resulting elevation in cGMP levels amplifies the physiological effects of the natriuretic peptides, contributing to a reduction in blood pressure and an increase in renal excretion of sodium and water.
Quantitative Data
Table 1: Effects of this compound in Conscious Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (300 µmol/kg i.v.) |
| Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 |
| cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 |
Table 2: Potentiation of ANP Effects by this compound in Conscious Cynomolgus Monkeys (during ANP infusion of 10 pmol/kg/min)
| Parameter | ANP Infusion Alone | ANP Infusion + this compound (300 µmol/kg i.v.) |
| Change in Mean Arterial Pressure (mmHg) | - | -13 ± 5 |
| Sodium Excretion (µEq/min) | 6.6 ± 3.2 | 31.3 ± 6.0 |
| cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 |
| Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 |
Table 3: Effects of this compound in Conscious DOCA-Salt Hypertensive Rats
| Parameter | Vehicle Control | This compound |
| Acute Administration (300 µmol/kg i.v.) | ||
| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 |
| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 |
| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 |
| Plasma ANP (fmol/mL) | 98 ± 14 | 333 ± 108 |
| NEP Inhibition | ||
| Kidney NEP Activity Inhibition (%) | - | 95% |
| Lung NEP Activity Inhibition (%) | - | 77% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Studies in Conscious Animals
Objective: To determine the effects of this compound on cardiovascular and renal parameters in conscious, unrestrained animal models.
Animal Models:
-
Conscious female cynomolgus monkeys.
-
Conscious male DOCA-salt hypertensive rats.
Surgical Preparation (Rats):
-
Rats are anesthetized.
-
A unilateral nephrectomy is performed.
-
A deoxycorticosterone acetate (DOCA) pellet is implanted subcutaneously.
-
Post-surgery, rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.
-
Catheters are implanted in the femoral artery (for blood pressure measurement and blood sampling) and femoral vein (for drug administration) and exteriorized at the back of the neck.
Experimental Procedure:
-
Animals are allowed to recover from surgery and acclimatize to the experimental setting.
-
On the day of the experiment, animals are placed in metabolic cages that allow for the separate collection of urine.
-
Baseline measurements of mean arterial pressure (MAP), heart rate, and urine output are recorded.
-
This compound or vehicle is administered intravenously as a bolus or continuous infusion.
-
MAP and heart rate are continuously monitored.
-
Urine is collected at timed intervals for the determination of volume, sodium concentration, and cGMP levels.
-
Blood samples are collected at specified time points for the measurement of plasma ANP concentrations.
Analytical Methods:
-
Plasma ANP and Urinary cGMP: Measured by specific radioimmunoassays (RIAs).
-
Urinary Sodium: Determined by flame photometry.
Measurement of NEP Activity
Objective: To quantify the inhibitory effect of this compound on NEP activity in tissue homogenates.
dot
Protocol:
-
Tissue Preparation: Kidney and lung tissues are harvested from animals treated with this compound or vehicle. Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a supernatant containing the enzyme.
-
Enzyme Reaction: The tissue supernatant is incubated with a specific fluorogenic NEP substrate (e.g., a peptide with a quenched fluorophore).
-
Inhibition: For in vitro assays, various concentrations of this compound would be pre-incubated with the enzyme preparation before the addition of the substrate to determine the IC50 value.
-
Detection: In the presence of active NEP, the substrate is cleaved, leading to the release of the fluorophore and an increase in fluorescence. The fluorescence intensity is measured over time using a fluorometer.
-
Quantification: The rate of the reaction is proportional to the NEP activity in the sample. The percentage of inhibition by this compound is calculated by comparing the activity in the presence and absence of the inhibitor.
Conclusion
This compound is a potent inhibitor of neutral endopeptidase that enhances the activity of the natriuretic peptide system. Preclinical data in relevant animal models have demonstrated its ability to increase natriuresis, diuresis, and lower blood pressure, particularly in hypertensive states. Although its clinical development was halted, the study of this compound has contributed to the validation of NEP as a therapeutic target for cardiovascular diseases. The insights gained from the investigation of early NEP inhibitors like this compound have paved the way for the development of newer generation drugs, such as the angiotensin receptor-neprilysin inhibitors (ARNIs), which have shown significant clinical benefit in the management of heart failure. This technical guide provides a foundational understanding of the role of this compound and, by extension, the broader therapeutic strategy of NEP inhibition in modulating the natriuretic peptide system.
The Neutral Endopeptidase Inhibitor SQ28603: A Potent Modulator of Atrial Natriuretic Peptide Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SQ28603 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). Preclinical studies have demonstrated that by inhibiting NEP, this compound effectively increases the circulating levels of ANP, leading to significant physiological responses, including natriuresis, diuresis, and a reduction in blood pressure. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its effects on ANP levels. The information presented herein is collated from key preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
Atrial natriuretic peptide is a cardiac hormone that plays a crucial role in regulating blood volume and blood pressure.[1] Its effects are mediated through the activation of natriuretic peptide receptors, which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP).[1] This signaling cascade results in vasodilation, increased glomerular filtration rate, and inhibition of sodium and water reabsorption in the kidneys.[1]
Neutral endopeptidase (NEP), also known as neprilysin, is a key enzyme responsible for the clearance of ANP from the circulation. This compound is a selective inhibitor of NEP. By blocking the action of this enzyme, this compound prevents the breakdown of ANP, thereby increasing its plasma concentration and potentiating its physiological effects.[2][3]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on ANP levels and related physiological parameters.
Effects of this compound in Conscious DOCA/Salt Hypertensive Rats
| Parameter | Vehicle | This compound (3.7 µmol/kg/min for 6h) | Reference |
| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 | [1] |
| Kidney NEP Activity (µmol/min) | 18.35 ± 0.61 | 1.28 ± 0.08 | [1] |
| Lung NEP Activity (µmol/kg) | 0.92 ± 0.14 | 0.29 ± 0.03 | [1] |
| Mean Arterial Pressure (mmHg) | 180 ± 7 (baseline) | 142 ± 7 (after 6h) | [1] |
| Urinary cGMP Excretion (pmol/kg/min) | 182 ± 36 | 1,009 ± 394 | [1] |
Effects of this compound in Conscious Female Cynomolgus Monkeys
| Condition | Parameter | Baseline | After this compound (300 µmol/kg) | Reference |
| Without ANP Infusion | Plasma ANP (fmol/mL) | Not significantly changed | Not significantly changed | [2] |
| Sodium Excretion (µequiv/min) | 4.9 ± 2.3 | 14.3 ± 2.1 | [2] | |
| cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | [2] | |
| With ANP Infusion (10 pmol/kg/min) | Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 | [2] |
| Sodium Excretion (µequiv/min) | 6.6 ± 3.2 | 31.3 ± 6.0 | [2] | |
| cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 | [2] |
Detailed Experimental Protocols
Study in Conscious DOCA/Salt Hypertensive Rats
-
Animal Model: Male Sprague-Dawley rats were made hypertensive by unilateral nephrectomy and subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, followed by the substitution of 1% NaCl and 0.2% KCl solution for drinking water.[1]
-
Drug Administration: this compound was administered intravenously. For acute studies, a single dose of 300 µmol/kg was given. For infusion studies, a continuous infusion of 3.7 µmol/kg/min was maintained for 6 hours.[1]
-
Blood and Urine Collection: Arterial blood samples were collected for the measurement of plasma ANP. Urine was collected to measure sodium and cGMP excretion.[1]
-
NEP Activity Assay: NEP activity in kidney and lung homogenates was determined by measuring the rate of hydrolysis of a specific substrate.[1]
-
ANP Radioimmunoassay: Plasma ANP concentrations were measured using a specific radioimmunoassay.[1]
Study in Conscious Female Cynomolgus Monkeys
-
Animal Model: Conscious, chair-restrained female cynomolgus monkeys were used.[2]
-
Drug Administration: this compound was administered as an intravenous bolus of 300 µmol/kg. In some experiments, this was preceded by a continuous intravenous infusion of human ANP (10 pmol/kg/min).[2]
-
Physiological Measurements: Blood pressure was monitored continuously. Urine was collected via a bladder catheter for the measurement of sodium and cGMP excretion. Blood samples were taken for the determination of plasma ANP concentrations.[2]
-
ANP Radioimmunoassay: Plasma ANP levels were quantified using a specific radioimmunoassay.[2]
Conclusion
This compound is a well-characterized neutral endopeptidase inhibitor that demonstrates a clear and potent effect on increasing endogenous levels of atrial natriuretic peptide. The preclinical data from studies in both hypertensive rats and normotensive monkeys consistently show that inhibition of NEP by this compound leads to a significant rise in plasma ANP concentrations, particularly in states of elevated ANP release or following exogenous ANP administration. This elevation in ANP is accompanied by predictable and therapeutically relevant physiological responses, including vasodilation and natriuresis. Although the clinical development of this compound was discontinued, the data generated from its preclinical evaluation provide a valuable framework for understanding the therapeutic potential of NEP inhibition in cardiovascular diseases. These findings have paved the way for the development of newer generations of NEP inhibitors, some of which are now in clinical use.
References
- 1. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of SQ 28,603, an inhibitor of neutral endopeptidase, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the neutral endopeptidase inhibitor, SQ 28,603, on regional haemodynamic responses to atrial natriuretic peptide or proendothelin-1 [1-38] in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Impact of SQ28603: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SQ28603 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By preventing the breakdown of these natriuretic peptides, this compound effectively enhances their physiological effects, leading to significant natriuretic, diuretic, and hypotensive outcomes. This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the core signaling pathway.
Core Mechanism of Action: Potentiation of Natriuretic Peptides
The primary mechanism of action of this compound is the competitive inhibition of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including ANP and BNP. By blocking NEP, this compound increases the circulating levels and prolongs the half-life of these peptides.[1]
The elevated levels of ANP and BNP then bind to their cognate receptors, primarily the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The accumulation of intracellular cGMP mediates a cascade of downstream physiological effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.
Physiological Effects of this compound
The administration of this compound has been shown to elicit significant physiological responses in various preclinical models, primarily in conscious monkeys and hypertensive rats. These effects are a direct consequence of the potentiation of endogenous natriuretic peptides.
Cardiovascular Effects
This compound administration leads to a notable reduction in mean arterial pressure (MAP), particularly in hypertensive subjects.[1] This hypotensive effect is attributed to the vasodilatory properties of ANP and BNP, which are enhanced by NEP inhibition. Studies in conscious, spontaneously hypertensive rats (SHR) have demonstrated a significant decrease in MAP following intravenous administration of this compound.[2] Similarly, in conscious cynomolgus monkeys, this compound potentiated the depressor responses to human BNP.[2]
Renal Effects
The most prominent renal effects of this compound are increased natriuresis (sodium excretion) and diuresis (urine output). By elevating ANP and BNP levels, this compound promotes sodium and water excretion by the kidneys. This is a key mechanism contributing to its blood pressure-lowering effects. In conscious cynomolgus monkeys, this compound administration resulted in a significant increase in sodium excretion.[3][4] Studies in conscious DOCA/salt hypertensive rats also showed a significant increase in urinary sodium excretion shortly after this compound administration.[1]
Biochemical Effects
A hallmark of this compound activity is the significant elevation of urinary cyclic guanosine monophosphate (cGMP) excretion.[1][2][3] This serves as a direct biomarker of the enhanced activation of the natriuretic peptide system. Increased plasma levels of ANP have also been observed following this compound administration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the physiological effects of this compound from preclinical studies.
Table 1: Effects of this compound in Conscious Cynomolgus Monkeys
| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Reference |
| Sodium Excretion (µEq/min) | 4.9 ± 2.3 | 14.3 ± 2.1 | [3][4] |
| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | [3][4] |
| Mean Arterial Pressure (mmHg) | No significant change | Potentiated hANP-induced reduction | [3] |
Table 2: Effects of this compound in Conscious DOCA/Salt Hypertensive Rats
| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Reference |
| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 | [1] |
| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 | [1] |
| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 | [1] |
| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 | [1] |
Table 3: Potentiation of Natriuretic Peptides by this compound (100 µmol/kg, i.v.) in Conscious Spontaneously Hypertensive Rats (SHR)
| Peptide (3 nmol/kg, i.v.) | Effect without this compound | Effect with this compound | Reference |
| rat BNP-32 | Natriuretic and cGMP responses > rat ANP 99-126 | Significantly potentiated | [2] |
| rat ANP 99-126 | Natriuretic and cGMP responses | Significantly potentiated | [2] |
| pig BNP-26 | Natriuretic and cGMP responses < rat ANP 99-126 | Significantly potentiated | [2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the investigation of this compound's physiological effects, based on published studies.
In Vivo Blood Pressure and Natriuresis Measurement in Conscious Rats
-
Animal Model: Conscious, spontaneously hypertensive rats (SHR) or DOCA/salt hypertensive rats are commonly used.[1][2]
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the femoral artery for blood pressure measurement and in the femoral vein for drug administration. A bladder catheter may also be implanted for urine collection.[5][6] Animals are allowed to recover from surgery before the experiment.
-
Experimental Procedure:
-
Rats are placed in metabolic cages that allow for the separate collection of urine and feces.
-
A baseline period is established to measure basal mean arterial pressure (MAP), heart rate, urine flow, and urinary sodium excretion.
-
This compound or vehicle is administered intravenously at the desired dose (e.g., 100 or 300 µmol/kg).[1][2]
-
In some protocols, a natriuretic peptide (e.g., rat BNP-32) is administered with or without this compound to assess potentiation.[2]
-
MAP and heart rate are continuously monitored.
-
Urine is collected at timed intervals (e.g., every 20 or 60 minutes) for several hours post-administration.
-
-
Data Analysis:
-
Urine volume is measured, and urinary sodium concentration is determined by flame photometry.
-
Urinary cGMP levels are measured using a radioimmunoassay (RIA) or enzyme immunoassay (EIA) kit.
-
Changes in MAP, natriuresis, and cGMP excretion are calculated relative to the baseline period and compared between treatment groups.
-
Hemodynamic and Renal Function Assessment in Conscious Monkeys
-
Animal Model: Conscious, female cynomolgus monkeys are often used.[3]
-
Experimental Setup: Monkeys are placed in primate restraining chairs. Catheters are inserted for intravenous infusion and blood sampling. A urinary catheter is placed for urine collection.
-
Protocol:
-
A control period is established to measure baseline cardiovascular and renal parameters.
-
This compound is administered intravenously at a specific dose (e.g., 300 µmol/kg).[3]
-
In some studies, a continuous infusion of a natriuretic peptide (e.g., human ANP) is given, and the effect of this compound on the peptide-induced responses is evaluated.[3]
-
Arterial blood pressure is continuously monitored.
-
Urine is collected in timed intervals.
-
Blood samples may be taken to measure plasma ANP concentrations.
-
-
Analysis:
-
Urine flow rate, urinary sodium, and cGMP excretion are determined.
-
Plasma ANP levels are measured by RIA.
-
The effects of this compound are compared to the control period and/or a vehicle-treated group.
-
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound exerts its physiological effects.
References
- 1. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of brain natriuretic peptides by SQ 28,603, an inhibitor of neutral endopeptidase 3.4.24.11, in monkeys and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of SQ 28,603, an inhibitor of neutral endopeptidase, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Natriuresis During an Acute Intravenous Sodium Chloride Infusion in Conscious Sprague Dawley Rats Is Mediated by a Blood Pressure-Independent α1-Adrenoceptor-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SQ28603 on the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SQ28603 and its significant impact on the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound is a potent and selective inhibitor of neutral endopeptidase 3.4.24.11 (NEP), an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound effectively elevates the circulating levels of these peptides, leading to an amplified activation of their receptors, particulate guanylate cyclases (pGCs). This, in turn, stimulates the synthesis of the second messenger cGMP, resulting in a cascade of downstream physiological effects, including vasodilation and natriuresis. This document summarizes the key quantitative data from preclinical studies, details the experimental methodologies employed, and provides a visual representation of the underlying signaling pathway.
Introduction to the cGMP Signaling Pathway
The cGMP signaling pathway is a crucial intracellular second messenger system involved in a myriad of physiological processes, including the regulation of vascular tone, platelet aggregation, and neuronal communication[1][2]. The pathway is primarily activated by two types of guanylate cyclases (GCs): soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclases (pGCs), which are transmembrane receptors for natriuretic peptides (NPs) like ANP and BNP[1][3]. Upon activation, these enzymes catalyze the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated through three main effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs) that degrade cyclic adenosine monophosphate (cAMP) and/or cGMP[1]. The termination of the cGMP signal is primarily achieved through its hydrolysis by PDEs[2].
Mechanism of Action of this compound
This compound exerts its influence on the cGMP signaling pathway through an indirect mechanism. It is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin[4]. NEP is a key enzyme responsible for the degradation and inactivation of several vasoactive peptides, most notably ANP and BNP[5].
By inhibiting NEP, this compound prevents the breakdown of endogenous natriuretic peptides. This leads to an increase in their plasma concentrations, thereby enhancing their biological activity[4]. The elevated levels of ANP and BNP result in greater stimulation of their cognate receptors, pGC-A and pGC-B, located on the surface of target cells such as vascular smooth muscle cells and kidney cells. This heightened receptor activation leads to a significant increase in the intracellular production of cGMP, amplifying the downstream signaling cascade and resulting in physiological responses such as vasodilation, natriuresis, and a decrease in blood pressure[4][6].
Figure 1. Mechanism of this compound on the cGMP signaling pathway.
Quantitative Data on the Impact of this compound
Preclinical studies in animal models have demonstrated the significant effects of this compound on key biomarkers of the cGMP signaling pathway. The following tables summarize the quantitative findings from studies conducted in conscious DOCA/salt hypertensive rats and conscious cynomolgus monkeys.
Effects of this compound in Conscious DOCA/Salt Hypertensive Rats
| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Fold Change | Reference |
| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1,068 ± 326 | ~5.2 | [4] |
| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 | ~3.4 | [4] |
| Mean Arterial Pressure (mm Hg) | 177 ± 12 | 154 ± 8 | - | [4] |
| Parameter | Vehicle | This compound (3.7 µmol/kg/min infusion) | Fold Change | Reference |
| Urinary cGMP Excretion (pmol/kg/min) | 182 ± 36 | 1,009 ± 394 | ~5.5 | [4] |
| Mean Arterial Pressure (mm Hg) | 180 ± 7 | 142 ± 7 | - | [4] |
Effects of this compound in Conscious Cynomolgus Monkeys
| Parameter | Vehicle | This compound (300 µmol/kg, i.v.) | Fold Change | Reference |
| Urinary cGMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 | ~1.5 | [6] |
| Parameter | ANP Infusion (10 pmol/kg/min) | ANP Infusion + this compound (300 µmol/kg) | Fold Change | Reference |
| Urinary cGMP Excretion (pmol/min) | 342 ± 68 | 1144 ± 418 | ~3.3 | [6] |
| Plasma ANP (fmol/mL) | 124 ± 8 | 262 ± 52 | ~2.1 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vivo Studies in Conscious DOCA/Salt Hypertensive Rats
Animal Model: Male DOCA/salt hypertensive rats are used as a model for hypertension.
Surgical Preparation: Rats undergo a unilateral nephrectomy. Following a recovery period, a deoxycorticosterone acetate (DOCA) pellet is implanted subcutaneously, and the rats are provided with a high-salt diet (e.g., 1% NaCl in drinking water) to induce hypertension.
Drug Administration:
-
Intravenous (i.v.) Bolus Injection: this compound is dissolved in a suitable vehicle (e.g., saline). The solution is administered as a single bolus injection into the lateral tail vein of the conscious rat, which is gently restrained in a suitable device. A 25-27 gauge needle is typically used.
-
Intravenous Infusion: For continuous administration, a catheter is surgically implanted into a jugular or femoral vein and exteriorized. The conscious rat is then connected to an infusion pump for the controlled delivery of this compound over a specified period.
Sample Collection:
-
Urine Collection: Conscious rats are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over specified time intervals (e.g., every 20 minutes or hourly) to measure urinary volume and cGMP excretion.
-
Blood Collection: Blood samples are collected from a cannulated artery (e.g., carotid or femoral artery) or via tail vein sampling at designated time points. Plasma is separated by centrifugation and stored at -80°C for ANP analysis.
Biochemical Analysis:
-
Urinary cGMP Measurement: Urinary cGMP concentrations are determined using a commercially available radioimmunoassay (RIA) kit. The assay is performed according to the manufacturer's instructions, and the results are expressed as pmol/kg/min.
-
Plasma ANP Measurement: Plasma ANP levels are quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Studies in Conscious Cynomolgus Monkeys
Animal Model: Conscious female cynomolgus monkeys are used for these studies.
Drug Administration:
-
Intravenous (i.v.) Administration: this compound is administered intravenously. A catheter is inserted into a peripheral vein (e.g., cephalic or saphenous vein) of the conscious, restrained monkey.
-
Atrial Natriuretic Peptide (ANP) Infusion: Human ANP is infused at a constant rate using an infusion pump connected to a venous catheter.
Sample Collection:
-
Urine Collection: Monkeys are placed in metabolic cages for the collection of urine. Urine samples are collected at baseline and at various time points after drug administration.
-
Blood Collection: Blood samples are drawn from a peripheral vein at specified intervals. Plasma is prepared and stored for ANP analysis.
Biochemical Analysis:
-
Urinary cGMP Measurement: Urinary cGMP levels are measured using a radioimmunoassay (RIA).
-
Plasma ANP Measurement: Plasma ANP concentrations are determined using an ELISA kit.
Figure 2. General experimental workflow for in vivo studies.
Conclusion
This compound represents a compelling therapeutic strategy for conditions characterized by impaired cGMP signaling, such as hypertension and heart failure. By inhibiting neutral endopeptidase, this compound effectively elevates endogenous natriuretic peptide levels, leading to a sustained increase in cGMP production and its associated beneficial downstream effects. The quantitative data from preclinical models in rats and monkeys provide strong evidence for the potent and predictable impact of this compound on the cGMP signaling pathway. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of NEP inhibitors as a valuable class of cardiovascular therapeutics.
References
- 1. research.vt.edu [research.vt.edu]
- 2. Biologic Data of Cynomolgus Monkeys Maintained under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Puncture Blood Collection in Rats | Animals in Science [queensu.ca]
- 4. arborassays.com [arborassays.com]
- 5. Continuous complete collection of uncontaminated urine in conscious rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
Preliminary In Vitro Profile of SQ28603: A Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ28603, chemically identified as N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-beta-alanine, is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). By inhibiting NEP, this compound effectively increases the circulating levels of these peptides, leading to physiological responses such as vasodilation, natriuresis, and diuresis. This whitepaper provides a summary of the available preliminary in vitro information on this compound, focusing on its mechanism of action.
While extensive in vivo studies have characterized the pharmacological effects of this compound, detailed public domain information regarding its specific in vitro quantitative data, such as IC50 and Ki values, and comprehensive experimental protocols for its in vitro characterization is limited. This document is therefore structured to present the established mechanism of action and a generalized experimental framework for assessing NEP inhibition, in the absence of specific published data for this compound.
Core Mechanism of Action
The primary molecular target of this compound is Neutral Endopeptidase (EC 3.4.24.11). NEP is a key enzyme in the cardiovascular and renal systems, responsible for the inactivation of natriuretic peptides. The inhibition of NEP by this compound leads to an accumulation of ANP and BNP, which then exert their physiological effects through their cognate receptors.
Signaling Pathway of NEP Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
For the purpose of this guide, the following table structure is provided as a template for how such data would be presented if it were available.
| Parameter | Value | Enzyme Source | Substrate | Assay Conditions | Reference |
| IC50 | Not Available | e.g., Recombinant Human NEP | e.g., Fluorogenic Peptide Substrate | e.g., pH 7.4, 37°C | N/A |
| Ki | Not Available | e.g., Recombinant Human NEP | e.g., Fluorogenic Peptide Substrate | e.g., pH 7.4, 37°C | N/A |
| Selectivity | Not Available | e.g., Panel of Metalloproteases | N/A | N/A | N/A |
Experimental Protocols
Detailed, specific experimental protocols for the in vitro characterization of this compound are not published. However, a general methodology for a Neutral Endopeptidase inhibition assay can be described. This would typically be the foundational experiment to determine the IC50 of an inhibitor like this compound.
Generalized Neutral Endopeptidase (NEP) Inhibition Assay Protocol
1. Objective: To determine the concentration-dependent inhibition of NEP activity by this compound and to calculate the IC50 value.
2. Materials:
- Recombinant Human Neutral Endopeptidase (NEP)
- Fluorogenic NEP substrate (e.g., Abz-GFSPFRQ-EDDnp)
- Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.4)
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- 96-well black microplates
- Fluorescence microplate reader
3. Experimental Workflow:
The following diagram outlines a typical workflow for an in vitro NEP inhibition assay.
4. Assay Procedure:
- Prepare a serial dilution of this compound in the assay buffer.
- In a 96-well microplate, add a fixed concentration of recombinant human NEP to each well.
- Add the various concentrations of this compound to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
- Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
- Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.
Conclusion
This compound is a well-established potent and selective inhibitor of Neutral Endopeptidase, with a clear mechanism of action that leads to the potentiation of natriuretic peptides. While its in vivo effects are documented, the public availability of its specific in vitro quantitative data and detailed experimental protocols is limited. The information and generalized protocols provided in this guide are intended to offer a foundational understanding of the in vitro profile of this compound for research and drug development professionals. Further investigation into proprietary or unpublished data would be necessary to obtain the specific quantitative metrics for this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a Therapeutic Compound
Note on SQ28603: Publicly available scientific literature and databases do not contain information regarding a compound designated "this compound." The following application note and protocol are provided as a detailed, illustrative example for the in vivo administration of a hypothetical small molecule inhibitor, herein named "Inhibitor-X," targeting the PI3K/Akt signaling pathway in a cancer research setting. This template is designed for researchers, scientists, and drug development professionals and can be adapted for specific compounds once their pharmacological and toxicological profiles are established.
Application Note: In Vivo Efficacy of Inhibitor-X in a Xenograft Model
Introduction
Inhibitor-X is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in various human cancers. Dysregulation of this pathway is often associated with tumor growth and resistance to therapy. This document outlines the in vivo protocol for evaluating the anti-tumor efficacy of Inhibitor-X in a subcutaneous xenograft mouse model.
Mechanism of Action: Targeting the PI3K/Akt Pathway
Inhibitor-X is designed to block the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the downstream activation of key signaling proteins, including Akt and mTOR, leading to the induction of apoptosis and a reduction in cell proliferation within the tumor.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Inhibitor-X.
Experimental Protocol: In Vivo Administration of Inhibitor-X
Animal Model and Husbandry
-
Species: Athymic Nude Mice (Hsd:Athymic Nude-Foxn1nu)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Supplier: Envigo or Charles River Laboratories
-
Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle.
-
Diet: Standard chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimated for a minimum of 7 days before the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Tumor Implantation
-
Cell Line: Human prostate cancer cell line (e.g., PC-3), known to have a constitutively active PI3K pathway.
-
Cell Preparation: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are harvested at 80-90% confluency.
-
Implantation: A suspension of 2 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the right flank of each mouse.
Experimental Design and Dosing
-
Tumor Growth Monitoring: Tumor volumes are measured three times per week using digital calipers. Volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group).
-
Dosing Formulation: Inhibitor-X is formulated in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The formulation should be prepared fresh daily.
-
Administration:
-
Vehicle Control Group: Administered with the vehicle solution daily via oral gavage (p.o.).
-
Inhibitor-X Group: Administered with Inhibitor-X at a dose of 50 mg/kg daily via oral gavage (p.o.).
-
-
Duration: Treatment is continued for 21 consecutive days.
Caption: Workflow for the in vivo efficacy study of Inhibitor-X.
Endpoint Analysis
-
Tumor Volume and Body Weight: Monitored and recorded throughout the study. Significant weight loss (>15%) may require euthanasia.
-
Terminal Procedure: At the end of the 21-day treatment period, mice are euthanized via CO2 asphyxiation followed by cervical dislocation.
-
Sample Collection: Tumors are excised, weighed, and a portion is snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-Akt), while the remainder is fixed in 10% neutral buffered formalin for histopathology.
Data Presentation
Quantitative data from the study should be summarized for clear interpretation and comparison between treatment groups.
| Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 10 | 125.4 ± 8.2 | 1580.6 ± 112.5 | - | 23.5 ± 0.8 |
| Inhibitor-X (50 mg/kg) | 10 | 128.1 ± 7.9 | 455.2 ± 45.7 | 71.2 | 22.9 ± 0.6 |
Application Notes and Protocols for SQ28603 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental use of SQ28603, a potent inhibitor of neutral endopeptidase (NEP), in rodent models. The information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of NEP inhibition.
Introduction to this compound
This compound is a selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin or NEP 3.4.24.11. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased circulating levels and enhanced physiological effects, including vasodilation, natriuresis, and diuresis. This mechanism of action makes this compound a valuable tool for studying the therapeutic effects of augmenting the natriuretic peptide system in various cardiovascular and renal disease models.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by modulating the natriuretic peptide signaling pathway. The diagram below illustrates the mechanism of action.
Recommended Dosages in Rodent Models
The appropriate dosage of this compound can vary depending on the rodent species, the specific disease model, and the route of administration. The following table summarizes the dosages reported in the literature for rats. Data for mice and for oral and intraperitoneal administration in rats were not available in the reviewed literature.
| Rodent Model | Administration Route | Dosage | Vehicle/Solvent | Reference |
| Conscious DOCA/salt hypertensive rats | Intravenous (i.v.) bolus | 300 µmol/kg | Not specified | [1] |
| Conscious DOCA/salt hypertensive rats | Intravenous (i.v.) infusion | 3.7 µmol/kg/min | Not specified | [1] |
| Conscious Long Evans rats | Intravenous (i.v.) | 50 mg/kg | Not specified | [2] |
Experimental Protocols
Preparation of this compound Solution for Injection
Note: The specific solvent for this compound was not detailed in the reviewed literature. Researchers should determine the appropriate solvent based on the physicochemical properties of the compound and the intended route of administration. Common vehicles for intravenous administration in rodents include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent if necessary.
General Protocol:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the this compound powder in the chosen vehicle.
-
Gently vortex or sonicate the solution if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for intravenous administration.
-
The final concentration of the solution should be calculated to allow for the desired dosage to be administered in an appropriate volume for the specific rodent model and route of administration.
Administration of this compound to Rodents
The following are general guidelines for common administration routes. Adherence to institutional animal care and use committee (IACUC) protocols is mandatory.
a. Intravenous (i.v.) Injection (Tail Vein)
-
Animal Restraint: Properly restrain the rat or mouse to immobilize the tail. Various commercial restrainers are available.
-
Vein Dilation: If necessary, dilate the lateral tail vein by warming the tail with a heat lamp or warm water.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G for mice, 25-27G for rats), insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the prepared this compound solution.
-
Confirmation: Successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Post-injection Care: Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
b. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a sterile needle (e.g., 25-27G) at a 30-45 degree angle through the skin and abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Administration: Inject the this compound solution.
c. Oral Gavage
-
Animal Restraint: Firmly but gently restrain the animal.
-
Gavage Needle: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.
-
Procedure: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administration: Slowly administer the this compound solution.
-
Post-gavage Monitoring: Observe the animal for any signs of distress or regurgitation.
In Vivo Neutral Endopeptidase (NEP) Activity Assay
This protocol provides a general workflow for assessing the in vivo inhibitory effect of this compound on NEP activity in rodent plasma or tissue homogenates.
Detailed Steps:
-
Animal Treatment: Administer this compound or vehicle to different groups of rodents according to the desired experimental design.
-
Sample Collection: At various time points post-administration, collect blood samples (e.g., via cardiac puncture or tail vein) into tubes containing an anticoagulant (e.g., EDTA). For tissue analysis, euthanize the animals and harvest the tissues of interest (e.g., kidney, lung).
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Tissue Homogenates: Homogenize the tissues in a suitable buffer on ice. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
NEP Activity Assay:
-
A fluorometric assay is commonly used. A specific fluorogenic NEP substrate is incubated with the plasma or tissue homogenate.
-
NEP in the sample will cleave the substrate, releasing a fluorescent product.
-
The reaction is stopped, and the fluorescence is measured using a fluorometer.
-
-
Data Analysis: The NEP activity is proportional to the rate of fluorescent product formation. Compare the NEP activity in the this compound-treated groups to the vehicle-treated control group to determine the percentage of NEP inhibition.
Conclusion
These application notes provide a starting point for researchers utilizing this compound in rodent models. It is crucial to optimize dosages and protocols for specific experimental conditions and to adhere to all institutional guidelines for animal welfare. The provided information on the mechanism of action, recommended dosages, and experimental protocols will aid in the successful implementation of studies investigating the therapeutic potential of NEP inhibition.
References
Application Notes and Protocols for Studying Cardiovascular Regulation with SQ28603 in Conscious Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ28603 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in cardiovascular physiology and pathophysiology.[1][2] The study of TXA2 receptor antagonists like this compound in conscious, untethered animals is crucial for understanding their therapeutic potential in cardiovascular diseases such as hypertension, thrombosis, and myocardial ischemia, without the confounding effects of anesthesia.
These application notes provide a detailed protocol for investigating the cardiovascular effects of this compound in conscious animal models, focusing on the regulation of blood pressure and heart rate.
Signaling Pathway of Thromboxane A2
The following diagram illustrates the signaling pathway of thromboxane A2, which is antagonized by this compound.
Caption: Thromboxane A2 Signaling Pathway.
Data Presentation
Note: The following quantitative data are hypothetical and provided for illustrative purposes to demonstrate the expected effects of a thromboxane A2 receptor antagonist. Actual experimental results may vary.
Table 1: Hypothetical Dose-Response Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Conscious Normotensive Rats
| Dosage (mg/kg, i.v.) | Vehicle Control (mmHg) | This compound (mmHg) | Change from Baseline (mmHg) | % Change from Baseline |
| 0.1 | 105 ± 5 | 102 ± 6 | -3 | -2.9% |
| 0.3 | 106 ± 4 | 98 ± 5 | -8 | -7.5% |
| 1.0 | 104 ± 5 | 90 ± 7 | -14 | -13.5% |
| 3.0 | 105 ± 6 | 82 ± 6 | -23 | -21.9% |
Table 2: Hypothetical Dose-Response Effect of Intravenous this compound on Heart Rate (HR) in Conscious Normotensive Rats
| Dosage (mg/kg, i.v.) | Vehicle Control (beats/min) | This compound (beats/min) | Change from Baseline (beats/min) | % Change from Baseline |
| 0.1 | 350 ± 20 | 355 ± 22 | +5 | +1.4% |
| 0.3 | 352 ± 18 | 360 ± 20 | +8 | +2.3% |
| 1.0 | 348 ± 21 | 365 ± 19 | +17 | +4.9% |
| 3.0 | 351 ± 19 | 375 ± 23 | +24 | +6.8% |
Experimental Protocols
Protocol 1: Surgical Implantation of Catheters for Intravenous Administration and Blood Pressure Monitoring in Conscious Rats
This protocol describes the surgical procedure for implanting catheters for drug administration and direct blood pressure measurement in conscious, freely moving rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Polyethylene tubing (PE-50) for catheters
-
Suture material (e.g., 4-0 silk)
-
Heparinized saline (10 IU/mL)
-
Analgesics (e.g., buprenorphine)
-
Vascular access buttons or tethers
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Shave and sterilize the surgical areas (ventral neck and dorsal scapular region).
-
Catheter Implantation (Jugular Vein):
-
Make a small incision in the ventral neck to expose the right jugular vein.
-
Carefully isolate the vein from surrounding tissue.
-
Introduce a beveled PE-50 catheter filled with heparinized saline into the vein and advance it towards the right atrium.
-
Secure the catheter in place with silk sutures.
-
-
Catheter Implantation (Carotid Artery):
-
In the same incision, locate and isolate the left carotid artery.
-
Ligate the distal end of the artery.
-
Insert a PE-50 catheter filled with heparinized saline into the artery and advance it towards the aortic arch.
-
Secure the catheter with silk sutures.
-
-
Exteriorization: Tunnel the free ends of both catheters subcutaneously to the dorsal scapular region and exteriorize them.
-
Closure and Recovery: Close the incisions with sutures. Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before experimentation. House the rats individually to prevent damage to the catheters.
Protocol 2: Intravenous Administration of this compound and Cardiovascular Monitoring in Conscious Rats
This protocol outlines the procedure for administering this compound and continuously monitoring cardiovascular parameters in conscious, freely moving rats.
Materials:
-
Surgically prepared conscious rats with implanted catheters
-
This compound solution (dissolved in a suitable vehicle, e.g., saline)
-
Vehicle control solution
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Swivel system to allow free movement
Procedure:
-
Acclimatization: Place the rat in a recording chamber and connect the arterial catheter to the pressure transducer via a swivel system. Allow the animal to acclimate for at least 30-60 minutes until blood pressure and heart rate are stable.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of at least 30 minutes.
-
Drug Administration:
-
Connect the venous catheter to an infusion pump.
-
Administer the vehicle control solution intravenously over a defined period.
-
Following a washout period, administer this compound at the desired dose. For a dose-response study, administer increasing doses of this compound with sufficient time between doses for cardiovascular parameters to return to baseline.
-
-
Data Acquisition: Continuously record MAP and HR throughout the baseline, administration, and post-administration periods.
-
Data Analysis: Analyze the recorded data to determine the peak change in MAP and HR from baseline for each dose of this compound. Calculate the mean and standard error for each treatment group.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying the cardiovascular effects of this compound in conscious rats.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for Investigating the Renal Hemodynamic Effects of SQ28603
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a new chemical entity's impact on renal hemodynamics is a critical component of preclinical drug development. The kidneys receive a substantial portion of cardiac output, making them susceptible to the effects of novel therapeutics. Alterations in renal blood flow (RBF) and glomerular filtration rate (GFR) can have profound implications for drug safety and efficacy. These application notes provide a comprehensive overview and detailed protocols for investigating the renal hemodynamic effects of the investigational compound SQ28603.
This compound is a novel selective antagonist of the A1 adenosine receptor. Adenosine plays a crucial role in regulating renal blood flow and tubuloglomerular feedback. By targeting the A1 receptor, this compound is hypothesized to modulate afferent arteriole tone and potentially influence both RBF and GFR. Understanding these effects is paramount to predicting the compound's clinical profile.
Experimental Protocols
Protocol 1: Measurement of Renal Blood Flow and Mean Arterial Pressure in Anesthetized Rodents
Objective: To determine the direct effect of this compound on renal blood flow and systemic arterial pressure.
Materials:
-
This compound
-
Anesthetic (e.g., Inactin or sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Transonic flow probe (appropriately sized for the renal artery)
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Anesthetize the animal and place it on a heated surgical table to maintain body temperature.
-
Perform a midline abdominal incision to expose the left kidney and renal artery.
-
Carefully dissect the renal artery and place a calibrated transonic flow probe around it to measure RBF.
-
Catheterize the femoral artery for continuous measurement of mean arterial pressure (MAP) using a pressure transducer.
-
Infuse saline intravenously at a steady rate to maintain hydration.
-
Allow for a 30-60 minute stabilization period after surgery.
-
Record baseline RBF and MAP for at least 30 minutes.
-
Administer this compound intravenously as a bolus or continuous infusion at ascending doses.
-
Continuously record RBF and MAP throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved protocols.
Protocol 2: Determination of Glomerular Filtration Rate (GFR) via Inulin Clearance
Objective: To assess the effect of this compound on the glomerular filtration rate.
Materials:
-
This compound
-
Inulin solution
-
Anesthetic
-
Catheters for bladder, femoral artery, and femoral vein
-
Metabolic cage for urine collection
-
Spectrophotometer or HPLC for inulin measurement
Procedure:
-
Anesthetize the animal and place catheters in the bladder for urine collection, the femoral artery for blood sampling, and the femoral vein for infusions.
-
Administer a priming dose of inulin, followed by a continuous intravenous infusion to maintain a stable plasma concentration.
-
Allow for a 60-minute equilibration period.
-
Collect urine over two to three 30-minute clearance periods to establish a baseline GFR.
-
Collect arterial blood samples at the midpoint of each urine collection period.
-
Administer this compound and repeat the clearance measurements for several periods.
-
Measure the concentration of inulin in plasma and urine samples.
-
Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[1]
Data Presentation
Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison between baseline and post-treatment values.
Table 1: Effects of this compound on Renal Hemodynamics and Systemic Pressure
| Treatment Group | Dose of this compound | Mean Arterial Pressure (mmHg) | Renal Blood Flow (mL/min) | Renal Vascular Resistance (mmHg/mL/min) |
| Vehicle Control | - | 105 ± 5 | 6.2 ± 0.4 | 16.9 ± 1.1 |
| This compound | Low Dose | 103 ± 6 | 7.1 ± 0.5 | 14.5 ± 1.0 |
| This compound | High Dose | 98 ± 5 | 8.5 ± 0.6 | 11.5 ± 0.8* |
*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Glomerular Filtration Rate
| Treatment Group | Dose of this compound | Baseline GFR (mL/min) | Post-treatment GFR (mL/min) | Percent Change in GFR |
| Vehicle Control | - | 1.1 ± 0.1 | 1.0 ± 0.1 | -9% |
| This compound | Low Dose | 1.2 ± 0.1 | 1.4 ± 0.1 | +17% |
| This compound | High Dose | 1.1 ± 0.1 | 1.6 ± 0.2 | +45% |
*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Signaling Pathways and Visualizations
Hypothesized Signaling Pathway of this compound in the Renal Afferent Arteriole
This compound, as an A1 adenosine receptor antagonist, is expected to interfere with the canonical signaling pathway of adenosine in the smooth muscle cells of the afferent arteriole. Adenosine, acting on A1 receptors, typically causes vasoconstriction through a G-protein coupled pathway that increases intracellular calcium. By blocking this receptor, this compound is hypothesized to induce vasodilation, leading to an increase in renal blood flow.
Caption: Hypothesized signaling pathway of this compound in afferent arteriole smooth muscle cells.
Experimental Workflow for Assessing Renal Hemodynamic Effects
The following diagram outlines the logical flow of experiments to characterize the renal hemodynamic profile of this compound.
References
Application Notes and Protocols for Long-Term Infusion of SQ28603 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ28603 is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP, leading to vasodilation, natriuresis, and a reduction in blood pressure. These characteristics make this compound a compound of interest for preclinical research in cardiovascular diseases, such as hypertension and heart failure.
These application notes provide detailed protocols for the long-term infusion of this compound in preclinical models, along with a summary of its observed effects and a diagram of its mechanism of action.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting neutral endopeptidase. This inhibition prevents the breakdown of atrial natriuretic peptide, thereby potentiating its biological activity. ANP acts on the guanylyl cyclase-A receptor (GC-A), which, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation in intracellular cGMP mediates various downstream effects, including vasodilation and natriuresis, which contribute to a decrease in blood pressure.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data observed in preclinical studies with this compound.
Table 1: Pharmacodynamic Effects of this compound in Conscious DOCA/Salt Hypertensive Rats
| Parameter | Vehicle | This compound (3.7 µmol/kg/min infusion for 6h) |
| Mean Arterial Pressure (mmHg) | 180 ± 7 | 142 ± 7 |
| Urinary cGMP Excretion (pmol/kg/min) | 182 ± 36 | 1009 ± 394 |
| Plasma ANP (fmol/ml) | 98 ± 14 | 333 ± 108 |
| Kidney NEP Activity Inhibition (%) | - | 95% |
| Lung NEP Activity Inhibition (%) | - | 77% |
Table 2: Effects of a Single Intravenous Dose of this compound in Conscious Cynomolgus Monkeys
| Parameter | Vehicle | This compound (300 µmol/kg) |
| Sodium Excretion (µequiv/min) | 4.9 ± 2.3 | 14.3 ± 2.1 |
| Cyclic GMP Excretion (pmol/min) | 118 ± 13 | 179 ± 18 |
Experimental Protocols
Protocol 1: Long-Term Infusion of this compound in Rodent Models (Representative Protocol)
This protocol is a representative example for long-term continuous infusion of a neutral endopeptidase inhibitor in rats, based on the available data for this compound and general practices for similar compounds.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Osmotic minipumps (e.g., Alzet®) appropriate for the desired duration and flow rate
-
Surgical supplies for implantation of osmotic minipumps
-
Metabolic cages for urine and feces collection
2. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or DOCA/salt-induced hypertensive rats are commonly used models.
-
Age- and weight-matched animals should be used.
-
Animals should be acclimated to the housing conditions for at least one week prior to the study.
3. Preparation of Infusion Solution:
-
Calculate the required concentration of this compound based on the desired dose, the flow rate of the osmotic minipump, and the body weight of the animals.
-
Dissolve this compound in the appropriate vehicle. Ensure complete dissolution. The solution should be sterile-filtered.
4. Osmotic Minipump Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the surgical site (typically the back, between the scapulae).
-
Make a small subcutaneous incision and create a pocket for the osmotic minipump.
-
Insert the filled and primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative care, including analgesics, as required.
5. Experimental Procedure:
-
House the animals individually in metabolic cages.
-
Monitor physiological parameters such as blood pressure (e.g., via telemetry), heart rate, food and water intake, and body weight daily.
-
Collect urine and feces at regular intervals (e.g., every 24 hours) for analysis of electrolytes, cGMP, and other relevant biomarkers.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of plasma ANP levels.
-
Euthanize the animals and collect tissues (e.g., kidney, lung, heart) for analysis of NEP activity and other relevant markers.
Protocol 2: Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical hypertension model.
Caption: Experimental workflow for preclinical evaluation of this compound.
Signaling Pathway
The diagram below illustrates the signaling pathway activated by increased levels of Atrial Natriuretic Peptide (ANP) following the inhibition of Neutral Endopeptidase (NEP) by this compound.
Caption: ANP signaling pathway modulated by this compound.
Application Notes and Protocols: SQ28603 as a Tool to Explore Atrial Natriuretic Peptide (ANP) Metabolism and Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone that plays a significant role in regulating blood pressure, sodium and water balance, and cardiovascular homeostasis.[1] The biological activity of ANP is tightly controlled by its metabolism and clearance from circulation. Two primary pathways govern ANP's short half-life: enzymatic degradation by neutral endopeptidase (NEP), also known as neprilysin, and receptor-mediated clearance via the natriuretic peptide receptor-C (NPR-C).[2] Understanding the dynamics of these pathways is essential for developing therapeutic strategies for cardiovascular diseases such as hypertension and heart failure.
SQ28603 is a potent and selective inhibitor of neutral endopeptidase (NEP).[2][3] By blocking NEP, this compound prevents the breakdown of ANP, leading to increased plasma concentrations and potentiation of its physiological effects, including vasodilation and natriuresis.[3][4] This makes this compound an invaluable research tool for elucidating the role of NEP in ANP metabolism and for exploring the therapeutic potential of NEP inhibition. These application notes provide detailed protocols and data for utilizing this compound in the study of ANP metabolism and clearance.
Signaling Pathways and Mechanisms
ANP exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-coupled receptor. This binding activates guanylyl cyclase, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase I (PKG I), which in turn phosphorylates downstream targets to mediate vasodilation, natriuresis, and other ANP-induced effects.[5]
The clearance of ANP is a critical determinant of its biological activity. NEP, a zinc-dependent metalloprotease found on the surface of various cells, including those in the kidneys and lungs, degrades ANP, thus terminating its signal.[2] this compound specifically inhibits this enzymatic degradation. The other major clearance pathway involves the NPR-C receptor, which binds and internalizes ANP for lysosomal degradation.[2]
Below are diagrams illustrating the ANP signaling pathway and the mechanism of ANP clearance, highlighting the interventional role of this compound.
References
- 1. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Efficacy of SQ28603
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ28603 is an inhibitor of Neutral Endopeptidase (NEP), also known as Neprilysin or CD10. NEP is a cell-surface zinc-dependent metalloprotease that inactivates a variety of signaling peptides. A decrease or loss of NEP expression has been implicated in the progression of several malignancies, including prostate and breast cancer. In prostate cancer, the loss of NEP is associated with the transition to androgen-independent progression. By inhibiting NEP, this compound can increase the local concentration of its peptide substrates, thereby modulating signaling pathways that may inhibit tumor growth and progression.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using a human prostate cancer xenograft model in immunodeficient mice.
Signaling Pathway of NEP in Cancer
The following diagram illustrates the role of NEP in modulating cancer cell signaling. NEP degrades various signaling peptides, preventing them from binding to their receptors and activating downstream pro-proliferative and pro-survival pathways. Inhibition of NEP by this compound leads to an accumulation of these peptides, which can paradoxically have anti-tumor effects in certain contexts, for instance by restoring sensitivity to apoptosis or inhibiting angiogenesis.
Caption: Role of NEP in modulating signaling peptide-mediated tumor progression.
Experimental Protocols
Prostate Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using a human prostate cancer cell line.
Materials:
-
Cell Line: PC-3 (androgen-independent human prostate cancer cell line)
-
Animals: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Cell Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Matrigel: Basement membrane matrix
-
This compound Formulation: See Section 2 for preparation.
-
Vehicle Control: Sterile saline or other appropriate vehicle.
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Tumor Cell Implantation:
-
Adjust the cell concentration to 1 x 107 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.
-
Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm3).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=8-10 mice per group) once the tumors reach the desired size.
-
Administer this compound or vehicle control according to the dosing regimen outlined in Section 2.
-
Monitor animal body weight and overall health throughout the study.
-
Formulation and Administration of this compound
Formulation:
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as sterile saline, PBS, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.
-
A hypothetical formulation could be 10% DMSO, 40% PEG300, and 50% sterile water.
-
The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (e.g., 100 µL for a 20g mouse).
Dosing Regimen:
-
Dose: A dose-ranging study should be performed to determine the optimal therapeutic dose. A starting point could be in the range of 10-50 mg/kg.
-
Frequency: Administer this compound daily or every other day via intraperitoneal injection.
-
Duration: Treat the animals for a predefined period, typically 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.
Efficacy Endpoints and Data Collection
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
TGI (%) = [1 - (Mean Tumor VolumeTreated / Mean Tumor VolumeControl)] x 100
-
Secondary Endpoints:
-
Tumor Growth Delay: The time it takes for tumors to reach a specific volume in the treated group compared to the control group.
-
Body Weight: Monitor for any signs of toxicity.
-
Survival Analysis: If the study design includes survival as an endpoint.
Data Presentation:
Summarize all quantitative data in clearly structured tables for easy comparison.
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | - | 1250 ± 150 | - | +5.2 ± 1.5 |
| 2 | This compound | 10 | 875 ± 120 | 30 | +4.8 ± 1.8 |
| 3 | This compound | 25 | 500 ± 95 | 60 | +2.1 ± 2.0 |
| 4 | This compound | 50 | 312 ± 70 | 75 | -1.5 ± 2.5 |
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Step-by-step workflow for in vivo efficacy testing of this compound.
Troubleshooting & Optimization
SQ28603 stability and solubility in different solvents
This technical support center provides guidance on the stability and solubility of SQ28603 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: For initial reconstitution, we recommend using dimethyl sulfoxide (DMSO). Subsequent dilutions for in vitro experiments can be made in aqueous buffers or cell culture media. Please refer to the solubility data table below for more details on specific solvent compatibility.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH and temperature-dependent. We recommend preparing fresh aqueous solutions for each experiment and using them within 24 hours when stored at 4°C. For longer-term experiments, the stability should be validated under your specific experimental conditions.
Q4: Can I use solvents other than DMSO for this compound?
A4: While DMSO is the recommended solvent for initial stock solutions due to its high solubilizing capacity, other organic solvents like ethanol and dimethylformamide (DMF) can also be used. The choice of solvent will depend on the specific requirements of your experiment. Please consult the solubility table for guidance.
Troubleshooting Guides
Issue: My this compound has precipitated out of solution.
-
Question: What should I do if I observe precipitation after diluting my this compound stock solution in an aqueous buffer?
-
Answer: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the percentage of organic co-solvent: If your experimental system allows, you can try to maintain a small percentage of DMSO (e.g., 0.1-0.5%) in your final working solution to improve solubility.
-
Use a surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of the compound.
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be mindful of the compound's stability at elevated temperatures.
-
Prepare a fresh, lower concentration solution: It is possible that the concentration of your working solution is above the solubility limit in the chosen aqueous buffer.
-
Issue: I am seeing inconsistent results in my biological assays.
-
Question: Why am I observing high variability in my experimental results with this compound?
-
Answer: Inconsistent results can stem from issues with compound stability and handling. Consider the following:
-
Ensure complete solubilization: Before making dilutions, ensure that the initial stock solution in DMSO is completely dissolved. You can gently vortex or sonicate the solution to aid dissolution.
-
Prepare fresh dilutions: As this compound may have limited stability in aqueous media, always prepare fresh working dilutions immediately before each experiment.
-
Verify pipette calibration: Inaccurate pipetting can lead to significant variability, especially when working with potent compounds at low concentrations.
-
Evaluate compound stability in your specific media: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment to ensure the compound concentration remains consistent.
-
Data Presentation
Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| Methanol | ~5 | ~10 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Note: The data presented above are approximate values. Actual solubility may vary depending on the specific lot of the compound and experimental conditions.
Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature | Purity after 1 month (%) | Purity after 3 months (%) |
| Room Temperature | 85 | 60 |
| 4°C | 95 | 80 |
| -20°C | >99 | 98 |
| -80°C | >99 | >99 |
Note: Purity was assessed by HPLC analysis.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a microcentrifuge tube containing 1 mL of the desired solvent.
-
Equilibration: Vortex the tube vigorously for 1 minute and then incubate at a constant temperature (e.g., 25°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Protocol 2: Assessment of this compound Stability
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mM in DMSO).
-
Time-Course Incubation: Aliquot the solution into several vials and store them under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).
-
Sample Analysis: At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Purity Assessment: Analyze the purity of the stored this compound solution using HPLC. Compare the peak area of the parent compound to any degradation products to determine the percentage of remaining intact compound.
Visualizations
Caption: Experimental workflow for determining the solubility and stability of this compound.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of AKT phosphorylation.
Potential off-target effects of the NEP inhibitor SQ28603
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the NEP inhibitor, SQ28603.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11). NEP is a zinc-dependent metalloprotease responsible for the degradation of several bioactive peptides, including natriuretic peptides.
Q2: Are there any known or potential off-target effects of this compound?
Yes, there is evidence to suggest potential off-target activity. Studies have shown that this compound can suppress the activity of the enzyme involved in the conversion of proendothelin-1 to endothelin-1, which is characteristic of Endothelin-Converting Enzyme (ECE) inhibition. However, the same study noted that this compound had no significant effects on the hemodynamic responses to endothelin-1, angiotensin I, or angiotensin II, suggesting a complex off-target profile that may not translate to broad physiological effects on these other systems under the conditions tested. It is crucial to experimentally determine the selectivity of this compound against a panel of relevant metalloproteases in your specific assay system.
Q3: How does the selectivity of this compound compare to other NEP inhibitors?
| Inhibitor | Target | IC50 / Ki (nM) | Fold Selectivity (vs. NEP) |
| This compound | NEP | Potent (specific value not publicly available) | - |
| ECE | Activity suggested, but quantitative data unavailable | - | |
| ACE | No significant hemodynamic effect observed | - | |
| Sacubitrilat | NEP | 5 | - |
| ACE-1 | Selective for NEP, does not inhibit ACE-1 | High | |
| Thiorphan | NEP | - | - |
| ACE | > 100 | > 14 (Ki) | |
| ECE-1 | > 10,000 | > 1428 (Ki) | |
| Fasidotrilat | NEP | 5.1 | - |
| ACE | 9.8 | ~0.5 | |
| Phosphoramidon | NEP | 34 | - |
| ECE | 3,500 | ~103 | |
| ACE | 78,000 | ~2294 |
Note: This data is compiled from various sources and should be used as a reference. Experimental conditions can significantly influence IC50 and Ki values.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
Guide 1: Unexpected Results in a Cell-Based Assay
Problem: Observed cellular phenotype is not consistent with known effects of NEP inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Validate the phenotype: Use a structurally different NEP inhibitor to see if the same phenotype is observed. 2. Test for ECE inhibition: If your cells express ECE and its substrates, measure the impact of this compound on endothelin-1 production or signaling. 3. Perform a broader off-target screen: If resources permit, screen this compound against a commercial panel of metalloproteases. |
| Compound instability or degradation | 1. Prepare fresh stock solutions: Do not use old stock solutions. 2. Check solubility: Visually inspect for precipitation in your media. If needed, adjust the solvent or concentration. |
| Cellular context | 1. Confirm target expression: Verify that your cells express NEP at the protein level. 2. Consider substrate availability: Ensure that the relevant NEP substrates are present in your cell culture system. |
Guide 2: High Background or Low Signal in an In Vitro Enzyme Assay
Problem: Difficulty in obtaining a clear and reproducible signal in a fluorogenic or colorimetric NEP inhibition assay.
| Possible Cause | Troubleshooting Steps |
| Assay component interference | 1. Inhibitor fluorescence/absorbance: Run a control with this compound and the substrate without the enzyme to check for intrinsic fluorescence or absorbance. 2. Solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme. |
| Sub-optimal assay conditions | 1. Enzyme concentration: Titrate the NEP concentration to find a linear range of activity over the desired time course. 2. Substrate concentration: Use a substrate concentration at or below the Km for competitive inhibitors to accurately determine IC50 values. 3. Incubation times: Optimize the pre-incubation time of the enzyme and inhibitor, and the reaction time with the substrate. |
| Reagent quality | 1. Enzyme activity: Use a fresh aliquot of a reputable source of recombinant NEP. 2. Substrate integrity: Protect fluorogenic substrates from light and prepare fresh working solutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for NEP Inhibition
This protocol describes a typical in vitro fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of this compound for Neprilysin.
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
This compound
-
DMSO (for inhibitor stock)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 pM).
-
Assay setup: In a 96-well plate, add 50 µL of the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add enzyme: Add 25 µL of recombinant human NEP (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate reaction: Add 25 µL of the NEP substrate (at its Km concentration) to each well.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths dependent on the substrate).
-
Data analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Selectivity of this compound
This protocol outlines a general procedure to assess the selectivity of this compound against other metalloproteases like ACE and ECE.
Materials:
-
Recombinant human ACE and ECE-1
-
Specific fluorogenic substrates for ACE and ECE-1
-
Assay buffers optimized for ACE and ECE-1 activity
-
This compound and appropriate positive control inhibitors for ACE (e.g., Captopril) and ECE-1 (e.g., Phosphoramidon)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the same general procedure as outlined in Protocol 1 for each enzyme (ACE and ECE-1).
-
Use the specific substrates and optimized assay buffers for each respective enzyme.
-
Test a similar concentration range of this compound against ACE and ECE-1.
-
Include a positive control inhibitor for each enzyme to validate the assay.
-
Determine the IC50 values for this compound against ACE and ECE-1.
-
Calculate selectivity: The selectivity index can be calculated as the ratio of the IC50 for the off-target enzyme (e.g., ACE or ECE) to the IC50 for the primary target (NEP).
Visualizations
Technical Support Center: Experiments Using Neutral Endopeptidase (NEP) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neutral endopeptidase (NEP) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with NEP inhibitors.
Issue 1: Inconsistent or Lower-Than-Expected Inhibitor Potency
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility Issues | Many NEP inhibitors are hydrophobic and may have limited solubility in aqueous assay buffers. This can lead to inaccurate concentrations and reduced potency. • Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity. Sonication may aid in dissolving the compound. |
| Inhibitor Instability | NEP inhibitors can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage at room temperature. • Solution: Aliquot inhibitor stock solutions and store them at -20°C or -80°C. Thaw aliquots on ice and use them immediately. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | The potency of NEP inhibitors can be influenced by assay conditions such as pH, temperature, and substrate concentration. • Solution: Ensure the assay buffer pH is optimal for both NEP activity and inhibitor binding (typically around pH 7.4). Maintain a constant temperature throughout the experiment. Use a substrate concentration at or below the Km value for competitive inhibitors. |
| High Protein Concentration in Sample | For tissue or cell lysates, high total protein concentrations can sometimes interfere with the enzymatic activity of NEP and the inhibitor's effectiveness. • Solution: If high protein concentration is suspected, dilute the sample with the NEP assay buffer. It is recommended to test 3-5 different dilutions to ensure the readings are within the linear range of the assay.[1] |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Small volume pipetting errors can lead to significant variability in results. • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Incomplete Reagent Mixing | Inadequate mixing of reagents in the assay wells can result in non-uniform reaction rates. • Solution: Gently mix the contents of each well after adding all reagents, for example, by using a plate shaker or by gently pipetting up and down. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. • Solution: Avoid using the outermost wells of the plate for critical samples. Alternatively, fill the outer wells with buffer or water to minimize evaporation from the inner wells. |
Issue 3: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Inhibitor Non-Selectivity | Some NEP inhibitors can also inhibit other metalloproteases, such as angiotensin-converting enzyme (ACE) or endothelin-converting enzyme (ECE).[2][3] • Solution: Refer to the inhibitor's selectivity profile (see Quantitative Data section). If off-target effects are a concern, consider using a more selective inhibitor or including counterscreens against related enzymes in your experimental design. For instance, Thiorphan has been noted to display some ACE inhibitory activity.[4] |
| Alteration of Other Signaling Pathways | NEP degrades a variety of bioactive peptides. Inhibition of NEP can therefore lead to the accumulation of these peptides and the activation of their respective signaling pathways, which may be independent of the pathway you are studying. • Solution: Be aware of the broad substrate profile of NEP. Measure the levels of other relevant peptides (e.g., bradykinin, substance P) if you suspect their accumulation is influencing your results. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right NEP inhibitor for my experiment?
A1: The choice of NEP inhibitor depends on the specific requirements of your experiment. Consider the following factors:
-
Potency (IC50/Ki): A more potent inhibitor will be effective at lower concentrations.
-
Selectivity: If you need to specifically target NEP without affecting other enzymes, choose an inhibitor with high selectivity.
-
Solubility and Stability: Ensure the inhibitor is soluble in your experimental system and stable under your experimental conditions.
-
In Vivo vs. In Vitro Use: Some inhibitors are prodrugs that require metabolic activation in vivo (e.g., Sacubitril is the prodrug of the active inhibitor Sacubitrilat). For in vitro studies, the active form of the inhibitor should be used.
Q2: I am using a fluorometric NEP activity assay. What are some common pitfalls?
A2: Common issues with fluorometric assays include:
-
Autofluorescence of Test Compounds: Some test compounds may be fluorescent at the excitation and emission wavelengths of the assay, leading to false-positive or false-negative results. Always include a control with the test compound alone (without the enzyme or substrate) to check for autofluorescence.
-
Quenching of the Fluorescent Signal: The test compound may quench the fluorescence of the product. This can be checked by adding the compound to a known amount of the fluorescent product.
-
Inner Filter Effect: At high concentrations, the test compound may absorb the excitation or emission light, leading to a non-linear response. Diluting the sample can help mitigate this effect.
Q3: Why are my B-type Natriuretic Peptide (BNP) measurements elevated after treating cells or animals with a NEP inhibitor?
A3: NEP is a key enzyme in the degradation of BNP. By inhibiting NEP, you are preventing the breakdown of BNP, which leads to its accumulation and consequently higher measured levels.[5][6][7][8] It is important to note that this elevation reflects the mechanism of action of the inhibitor and not necessarily a worsening of a pathological condition like heart failure.[5][8] For monitoring purposes in a clinical context or in longitudinal animal studies, N-terminal pro-B-type natriuretic peptide (NT-proBNP) is often a more reliable biomarker as its levels are not directly affected by NEP inhibition.[6][7]
Q4: Are there concerns about the long-term effects of NEP inhibition in my experimental model?
A4: Yes, particularly concerning the accumulation of amyloid-beta (Aβ) peptides. NEP is one of the primary enzymes responsible for the degradation of Aβ in the brain.[9] Chronic inhibition of NEP could potentially lead to the accumulation of Aβ, which is a hallmark of Alzheimer's disease.[9] This is an important consideration for long-term in vivo studies, especially those involving the central nervous system.
Quantitative Data for Common NEP Inhibitors
The following table summarizes the inhibitory potency and selectivity of several common NEP inhibitors.
| Inhibitor | Target | IC50 / Ki | Off-Target(s) | Off-Target IC50 / Ki |
| Sacubitrilat (LBQ657) | NEP | IC50: 5 nM[10] | - | - |
| Thiorphan | NEP | IC50: 7 nM[10]; Ki: 4.7 nM[6] | NEP2, ACE, ECE1 | IC50: 22 µM, Ki: >0.1 µM, Ki: >10 µM[2] |
| Candoxatrilat | NEP | - | - | - |
| Phosphoramidon | NEP | IC50: 34 nM[2] | ECE, ACE | IC50: 3.5 µM, IC50: 78 µM[2] |
| Fasidotrilat | NEP, ACE | NEP IC50: 5.1 nM, ACE IC50: 9.8 nM[3] | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Experimental Protocols
Key Experiment 1: In Vitro NEP Activity Assay (Fluorometric)
This protocol is adapted from commercially available NEP activity assay kits.[1]
Materials:
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Recombinant Human Neprilysin
-
NEP Fluorogenic Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
NEP Inhibitor (e.g., Thiorphan) for positive control
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NEP substrate in DMSO. Dilute to the final working concentration in NEP Assay Buffer.
-
Prepare a stock solution of the NEP inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of recombinant human neprilysin in NEP Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of NEP Assay Buffer to all wells.
-
Add 10 µL of the test compound at various concentrations to the sample wells.
-
Add 10 µL of the NEP inhibitor to the positive control wells.
-
Add 10 µL of the vehicle (e.g., DMSO) to the negative control wells.
-
Add 20 µL of the neprilysin solution to all wells except the blank wells (add 20 µL of assay buffer to the blank wells).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the NEP substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-430 nm.
-
Record readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Key Experiment 2: Cell-Based NEP Inhibitor Screening Assay
This protocol provides a general framework for evaluating NEP inhibitors in a cellular context.
Materials:
-
Cells expressing high levels of NEP (e.g., HEK293 cells overexpressing NEP, or certain cancer cell lines like SH-SY5Y).[11]
-
Cell culture medium and supplements.
-
Fluorogenic NEP substrate suitable for cell-based assays.
-
NEP inhibitor for positive control.
-
Test compounds.
-
96-well clear-bottom black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells with a serum-free medium or buffer.
-
Add the test compounds and controls at various concentrations to the cells and incubate for a specific period (e.g., 1-2 hours) at 37°C.
-
-
Substrate Addition:
-
Add the fluorogenic NEP substrate to each well.
-
-
Measurement:
-
Measure the fluorescence in kinetic or endpoint mode at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell viability if necessary (e.g., using a parallel assay like MTT or CellTiter-Glo).
-
Calculate the percent inhibition and determine the IC50 values as described for the in vitro assay.
-
Visualizations
Caption: Simplified signaling pathway of NEP and its inhibition.
Caption: A typical experimental workflow for screening NEP inhibitors.
Caption: Logical workflow for troubleshooting low NEP inhibitor potency.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutral endopeptidase by thiorphan does not modify coronary vascular responses to angiotensin I, angiotensin II and bradykinin in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Neprilysin as a Biomarker: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating SQ28603-Induced Hypotension: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of SQ28603 to mitigate the risk of hypotension in animal models. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of this neutral endopeptidase (NEP) inhibitor in a research setting.
Troubleshooting Guide: Managing Hypotension in Animal Models
Researchers may encounter challenges with hypotension when administering this compound. This guide provides a systematic approach to troubleshooting and managing this potential side effect.
| Problem | Potential Cause | Recommended Action |
| Significant drop in Mean Arterial Pressure (MAP) immediately following intravenous administration. | High initial dose, rapid infusion rate, or use in normotensive animal models. | - Reduce the initial dose of this compound.- Administer the dose as a slower intravenous infusion rather than a bolus.- Consider using a hypertensive animal model (e.g., Spontaneously Hypertensive Rats), as the hypotensive effect may be more pronounced in animals with normal blood pressure. |
| Hypotension is observed, but the therapeutic effect of this compound is not achieved. | The therapeutic window for the desired effect may be narrow and overlap with the dose range causing hypotension. | - Implement a dose-escalation study starting with a very low, non-hypotensive dose and gradually increasing until the desired therapeutic effect is observed.- Monitor MAP continuously to identify the precise dose at which hypotension occurs.- Explore alternative administration routes (e.g., subcutaneous or oral) that may provide a more gradual absorption and a wider therapeutic window. |
| Variable hypotensive responses are observed between individual animals in the same experimental group. | Differences in baseline blood pressure, hydration status, or genetic variability within the animal strain. | - Ensure all animals are properly acclimatized and have consistent access to food and water before the experiment.- Record baseline MAP for each animal before drug administration to account for individual variations.- Increase the sample size to improve statistical power and identify true dose-dependent effects. |
| Prolonged hypotension that interferes with the experimental timeline or animal welfare. | The half-life of this compound or its potentiation of endogenous natriuretic peptides is leading to a sustained effect. | - Have a plan for supportive care, such as the administration of intravenous fluids, to manage prolonged hypotension.- Monitor the animal's vital signs closely until blood pressure returns to baseline.- In future experiments, consider using a lower dose or a different administration schedule. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and its potential effects on blood pressure.
Q1: What is the mechanism of action by which this compound causes hypotension?
A1: this compound is a potent inhibitor of neutral endopeptidase (NEP). NEP is an enzyme responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these natriuretic peptides. Elevated levels of ANP and BNP promote vasodilation (relaxation of blood vessels) and natriuresis (excretion of sodium in the urine), both of which contribute to a decrease in blood pressure.
Q2: What is a recommended starting dose for this compound in rats to minimize the risk of hypotension?
A2: Based on available literature, a single intravenous dose of 300 µmol/kg has been shown to significantly lower mean arterial pressure in conscious DOCA/salt hypertensive rats. In conscious Long Evans rats, 50 mg/kg i.v. did not have a significant cardiovascular effect on its own but did prolong the hypotensive effect of ANP. Therefore, for initial studies, particularly in normotensive animals, a lower starting dose is recommended. A dose-response study is the most effective way to determine the optimal dose for your specific animal model and experimental goals.
Q3: How does the hypertensive state of the animal model influence the hypotensive effect of this compound?
A3: The hypotensive effect of this compound is often more pronounced in hypertensive animal models. This is because these models may have an activated renin-angiotensin-aldosterone system and potentially altered baseline levels of natriuretic peptides, making them more sensitive to the effects of NEP inhibition. In normotensive animals, the baseline vascular tone is lower, and thus the vasodilatory effect of increased natriuretic peptides may be less dramatic.
Q4: What parameters should be monitored when administering this compound?
A4: Continuous monitoring of mean arterial pressure (MAP) is critical. Heart rate should also be monitored, as reflex tachycardia can occur in response to a drop in blood pressure. Depending on the experimental design, monitoring of urine output and electrolyte levels can also provide valuable information on the physiological effects of this compound.
Q5: Are there any known adverse effects of NEP inhibitors in animal studies besides hypotension?
A5: While hypotension is a primary concern, other potential side effects of NEP inhibitors observed in some animal studies include renal impairment. It is important to monitor renal function, especially in long-term studies.
Quantitative Data Summary
The following table summarizes the reported effects of different this compound dosages on mean arterial pressure (MAP) in rat models.
| Animal Model | Dosage | Route of Administration | Change in Mean Arterial Pressure (MAP) |
| Conscious DOCA/salt hypertensive rats | 300 µmol/kg | Intravenous (bolus) | Significant decrease from 177 ± 12 mmHg to 154 ± 8 mmHg. |
| Conscious DOCA/salt hypertensive rats | 3.7 µmol/kg/min for 6 hours | Intravenous (infusion) | Gradual reduction from 180 ± 7 mmHg to 142 ± 7 mmHg. |
| Conscious Long Evans rats | 50 mg/kg | Intravenous (bolus) | No significant change in MAP when administered alone. Prolonged the hypotensive effect of atrial natriuretic peptide (ANP). |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least one week. Ensure free access to standard chow and water. On the day of the experiment, anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Catheterization: Surgically implant a catheter into the femoral artery for continuous blood pressure monitoring and into the femoral vein for drug administration. Allow the animal to recover from surgery as required by the experimental design.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration. Ensure the solution is clear and free of particulates.
-
Administration: For conscious animal studies, connect the venous catheter to an infusion pump. For bolus administration, inject the prepared this compound solution over a period of 1-2 minutes. For continuous infusion, set the infusion pump to the desired rate.
-
Monitoring: Continuously record mean arterial pressure and heart rate from the arterial catheter using a pressure transducer and a data acquisition system.
-
Post-Administration Care: After the experiment, provide appropriate post-procedural care as per institutional guidelines.
Protocol 2: Blood Pressure Monitoring in Conscious Rats
-
Telemetry System Implantation: For long-term studies in conscious, freely moving animals, surgically implant a telemetry-based blood pressure monitoring device according to the manufacturer's instructions. This typically involves placing the catheter in the abdominal aorta.
-
Recovery: Allow the animals to recover fully from surgery for at least one week before starting any experimental procedures.
-
Data Acquisition: House the animals in their home cages placed on top of a receiver that wirelessly collects the blood pressure and heart rate data.
-
Baseline Recording: Record baseline cardiovascular parameters for a sufficient period (e.g., 24-48 hours) before administering this compound to establish a stable baseline and account for circadian variations.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on mean arterial pressure and heart rate over time.
Visualizations
Caption: Signaling pathway of this compound leading to hypotension.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for this compound-induced hypotension.
Troubleshooting unexpected results in SQ28603 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SQ28603, a potent neutral endopeptidase (NEP/neprilysin) inhibitor. The information is tailored for scientists and drug development professionals to address unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to increase natriuretic peptide levels but are not observing the expected hypotensive (blood pressure lowering) effect. Why might this be?
A1: This is a commonly encountered phenomenon in studies with NEP inhibitors. The lack of a significant hypotensive response, or in some cases even a vasoconstrictive effect, can be attributed to the broad substrate specificity of neprilysin. Neprilysin degrades not only vasodilating peptides like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), but also potent vasoconstrictors such as angiotensin II and endothelin-1. By inhibiting NEP with this compound, the levels of both vasodilators and vasoconstrictors can increase, leading to a counterbalanced or even a net vasoconstrictive effect.
Q2: Could this compound have off-target effects that might explain our unexpected results?
A2: While this compound is a selective NEP inhibitor, some studies suggest it may have effects on other related enzymes. For instance, research in conscious rats indicated that this compound could inhibit the conversion of proendothelin-1 to the active vasoconstrictor endothelin-1. This would be an "off-target" effect that could influence vascular tone independently of NEP inhibition. It is crucial to consider the potential for such effects when interpreting data.
Q3: We are seeing a transient natriuretic (sodium excretion) response that diminishes over time, even with continuous infusion of this compound. Is this normal?
A3: Yes, a transient natriuretic response has been observed in studies with this compound. In conscious hypertensive rats, the natriuretic effect peaked within the first hour of treatment and then declined, despite continuous infusion of the inhibitor. This could be due to compensatory mechanisms or receptor desensitization that counteract the sustained elevation of natriuretic peptides.
Q4: Are there neurological implications of using a NEP inhibitor like this compound that we should be aware of?
A4: Neprilysin is a key enzyme in the degradation of amyloid-β peptide in the brain. A reduction in NEP activity has been associated with the accumulation of amyloid-β, a hallmark of Alzheimer's disease. While short-term in vitro or animal experiments on cardiovascular effects may not directly address this, it is an important consideration for the broader biological implications of NEP inhibition, especially in long-term studies or if CNS-related side effects are being monitored.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Neprilysin (NEP) Activity Assay
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Chelating Agents | Ensure that buffers and sample preparation solutions are free of EDTA and EGTA, as NEP is a zinc-containing metalloproteinase and will be inhibited by these agents. |
| High Protein Concentration in Lysates | High concentrations of total protein (>15 µ g/well ) can suppress NEP enzymatic activity. Dilute the sample with the provided assay buffer and test several dilutions to ensure the readings are within the linear range of the assay. |
| Incompatible Protease Inhibitors | Some protease inhibitors can interfere with the NEP substrate. If using a protease inhibitor cocktail, ensure it does not contain broad-spectrum metalloproteinase inhibitors. Freshly prepared PMSF and Aprotinin are generally compatible. |
| Reagent Instability | Always thaw and prepare the reaction mix immediately before use. Avoid repeated freeze-thaw cycles of the enzyme and substrate. |
Issue 2: Lower than Expected Atrial Natriuretic Peptide (ANP) or Cyclic GMP (cGMP) Levels
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Degradation | Natriuretic peptides can be rapidly degraded. Use appropriate collection tubes (e.g., containing protease inhibitors) and process samples quickly. Store samples at -80°C if not assayed immediately. |
| Incorrect Sample Type/Preparation | For cGMP assays in cell culture, ensure complete cell lysis to release intracellular cGMP. Different sample types (plasma, urine, cell culture media) may require specific preparation steps or dilutions. |
| Assay Interference | Components in complex samples like plasma or cell culture media can interfere with the assay. Test for interference by spiking a known amount of standard into a sample and checking for recovery. Purification may be necessary if significant interference is observed. |
| Phosphodiesterase Activity | For cGMP measurements, endogenous phosphodiesterases can degrade cGMP in the sample. Lysis buffers containing phosphodiesterase inhibitors or acidic conditions can help prevent this. |
Experimental Protocols
Protocol 1: Fluorometric Neprilysin (NEP) Activity Assay
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation:
-
Reconstitute lyophilized NEP positive control in NEP Assay Buffer. Keep on ice.
-
Prepare NEP Substrate Working Solution by diluting the stock solution 1:100 in NEP Assay Buffer. Equilibrate to 37°C before use.
-
Prepare a standard curve using the provided fluorophore standard (e.g., Abz) diluted in NEP Assay Buffer.
-
-
Sample Preparation:
-
Tissues or Cells: Homogenize tissue or pelleted cells in ice-cold NEP Assay Buffer containing protease inhibitors (e.g., PMSF, Aprotinin). Centrifuge at >12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate to ensure it is within the assay's linear range.
-
-
Assay Procedure:
-
Add samples, positive controls, and background controls (sample without substrate) to a 96-well black plate.
-
Adjust the volume in each well to 90 µL with NEP Assay Buffer equilibrated to 37°C.
-
Initiate the reaction by adding 10 µL of the NEP Substrate Working Solution to all wells except the background controls (add 10 µL of NEP Assay Buffer to these).
-
Immediately measure the fluorescence in a microplate reader (Ex/Em = 330/430 nm) in kinetic mode at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the background reading from the sample reading.
-
Determine the concentration of the released fluorophore from the standard curve and calculate the NEP activity.
-
Protocol 2: ANP/cGMP Competitive ELISA
This is a generalized protocol for competitive ELISA kits used to measure ANP or cGMP.
-
Reagent Preparation:
-
Prepare wash buffer and other reagents as per the kit instructions.
-
Create a standard curve by performing serial dilutions of the provided ANP or cGMP standard in the appropriate assay buffer.
-
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing EDTA and a protease inhibitor (for ANP). Centrifuge and collect the plasma.
-
Cell Culture Supernatants: Can often be assayed directly or after dilution in assay buffer.
-
Cell Lysates (for cGMP): Lyse cells using 0.1 M HCl or a specialized lysis buffer to inactivate phosphodiesterases. Centrifuge to pellet debris and assay the supernatant.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated ANP or cGMP (tracer) to the wells.
-
Add the primary antibody to the wells, initiating the competitive binding reaction.
-
Incubate for the time specified in the kit manual (typically 2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of ANP or cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ANP or cGMP in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of Neprilysin (NEP) and its effects on vasoactive peptides.
Technical Support Center: Investigating Drug Interactions with SQ28603
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential for drug-drug interactions (DDIs) with the neutral endopeptidase inhibitor, SQ28603. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental research.
Disclaimer: As of the last update, specific metabolic and drug-drug interaction data for this compound is not extensively published in the public domain. Therefore, this guide is based on established principles and methodologies for DDI assessment as outlined by regulatory agencies and scientific literature. The experimental protocols and potential pathways described should be considered as a general framework for the investigation of a novel chemical entity like this compound.
Frequently Asked Questions (FAQs)
Preliminary Assessment of DDI Potential
Q1: What are the initial steps to assess the drug interaction potential of this compound?
A1: The initial assessment of DDI potential for a research compound like this compound should begin with a combination of in silico and in vitro approaches. It is crucial to first understand the primary metabolic pathways of the compound.[1][2] A stepwise approach is recommended:
-
Metabolic Stability Screening: Determine the metabolic stability of this compound in human liver microsomes and hepatocytes. This helps to differentiate between cytochrome P450 (CYP) and non-CYP mediated metabolism.[1]
-
Reaction Phenotyping: Identify the specific enzymes responsible for the metabolism of this compound. This can be achieved using recombinant CYP enzymes, chemical inhibitors, or correlation analysis across multiple human liver microsome preparations.[1] The guidelines suggest that enzymes responsible for ≥ 25% of the drug's elimination should be identified.[2][3]
-
CYP Inhibition Screening: Evaluate this compound as a potential inhibitor of major CYP isoforms.[4]
-
Transporter Interaction Screening: Assess if this compound is a substrate or inhibitor of key drug transporters.
In Vitro DDI Experimental Protocols & Troubleshooting
Q2: How do I determine if this compound is an inhibitor of Cytochrome P450 enzymes?
A2: To determine if this compound inhibits CYP enzymes, a series of in vitro assays using human liver microsomes or recombinant CYP enzymes are recommended.[1][5] The initial screen often involves a "cocktail" approach where multiple CYP-specific substrates are incubated together.[4]
Experimental Protocol: CYP Inhibition IC50 Assay
A detailed methodology for determining the half-maximal inhibitory concentration (IC50) is provided in the table below.
| Parameter | Description |
| System | Human Liver Microsomes (HLM) or recombinant human CYP enzymes. |
| Substrates | Use specific probe substrates for each CYP isoform at a concentration close to their Km. |
| Incubation | Pre-incubate this compound at various concentrations with the enzyme system before adding the substrate. |
| Analysis | Quantify the formation of the metabolite using LC-MS/MS. |
| Data Analysis | Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. |
Troubleshooting Guide: CYP Inhibition Assays
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicates | Pipetting errors; inconsistent incubation times; poor mixing. | Calibrate pipettes; use automated liquid handlers if possible; ensure consistent timing and thorough mixing. |
| No inhibition observed | This compound is not an inhibitor at the tested concentrations; poor solubility of this compound. | Test a higher concentration range; check the solubility of this compound in the assay buffer and use a suitable solvent. |
| Steep or shallow inhibition curve | Assay conditions not optimized; complex inhibition mechanism. | Optimize substrate concentration and incubation time; consider follow-up studies to investigate the mechanism of inhibition (e.g., competitive, non-competitive). |
Q3: What are the recommended probe substrates for CYP inhibition studies?
A3: The following table summarizes the FDA-recommended probe substrates for major CYP isoforms.
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam |
Q4: How can I assess if this compound is an inducer of CYP enzymes?
A4: CYP induction is typically assessed using fresh human hepatocytes. The protocol involves treating the hepatocytes with this compound for 48-72 hours and then measuring the increase in mRNA levels (using qPCR) and/or the enzymatic activity of the target CYP enzymes.
Hypothetical Signaling Pathway and DDI
Q5: What is a hypothetical metabolic pathway for this compound and how might it lead to drug interactions?
A5: While the exact metabolic pathway of this compound is not publicly known, a hypothetical pathway can be constructed for illustrative purposes. Given its structure, this compound could potentially undergo Phase I oxidation via CYP enzymes followed by Phase II conjugation.
In this hypothetical pathway, if this compound is primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could lead to increased plasma concentrations of this compound, potentially increasing its therapeutic effect or risk of adverse events. Conversely, a CYP3A4 inducer (like rifampin) could decrease this compound exposure, potentially reducing its efficacy.
In Vivo Study Considerations
Q6: When should we progress to in vivo drug interaction studies?
A6: The decision to proceed with in vivo DDI studies is based on the in vitro findings.[3][6] In vivo studies are generally warranted if:
-
This compound is a potent inhibitor of a major CYP enzyme.
-
This compound is a potent inducer of a major CYP enzyme.
-
A major metabolic pathway of this compound is mediated by a single enzyme, making it susceptible to inhibition by other drugs.
-
This compound is a substrate or inhibitor of a clinically relevant drug transporter.
Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to predict the clinical significance of in vitro findings and to help design informative in vivo studies.[7]
This technical support center provides a foundational guide for researchers investigating the DDI potential of this compound. For specific experimental designs and regulatory submissions, it is essential to consult the latest guidance documents from regulatory agencies such as the FDA and EMA.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. criver.com [criver.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. nihs.go.jp [nihs.go.jp]
- 7. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Physiological Responses to NEP Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neprilysin (NEP) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neprilysin (NEP) and what are its key substrates?
A1: Neprilysin (NEP) is a zinc-dependent metalloprotease, also known as a neutral endopeptidase, that is expressed on the surface of various cells, including cardiac myocytes, endothelial cells, and vascular smooth muscle cells.[1] It plays a crucial role in the degradation of a wide range of bioactive peptides.[2] Key substrates of NEP include:
-
Natriuretic peptides: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[3][4]
-
Vasoactive peptides: Bradykinin, Substance P, Adrenomedullin (ADM), Angiotensin I and II, and Endothelin-1.[2][5]
-
Other peptides: Glucagon, enkephalins, and amyloid-β (Aβ) peptide.[3][6]
Q2: Why are NEP inhibitors often combined with Angiotensin Receptor Blockers (ARBs)?
A2: Inhibiting NEP alone leads to an increase in not only beneficial vasodilatory peptides like natriuretic peptides but also vasoconstrictor peptides such as angiotensin II.[3][7] The elevation in angiotensin II can counteract the desired blood pressure-lowering effects of NEP inhibition.[8] By co-administering an ARB, the detrimental effects of increased angiotensin II acting on the AT1 receptor are blocked, while the beneficial effects of the accumulated natriuretic peptides are preserved.[2][9] This dual approach, found in angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril/valsartan, has proven more effective in clinical settings, such as for treating heart failure, than either agent alone.[9][10]
Q3: How does NEP inhibition affect the interpretation of natriuretic peptide biomarker assays?
A3: NEP inhibition significantly impacts the measurement and interpretation of natriuretic peptide levels, particularly BNP and its N-terminal pro-hormone, NT-proBNP. Since NEP is a major enzyme responsible for BNP degradation, inhibiting it with drugs like sacubitril leads to an increase in circulating BNP levels.[11][12] This elevation is a direct consequence of the drug's mechanism and does not necessarily reflect a worsening of cardiac function.[12]
Conversely, NT-proBNP is not a substrate for NEP.[12][13] Therefore, its levels are not directly affected by NEP inhibition and may even decrease as a result of improved cardiac function.[13][14] This makes NT-proBNP a more reliable biomarker for monitoring disease progression and therapeutic response in patients treated with ARNIs.[14] When measuring BNP in patients on NEP inhibitors, it is crucial to establish a new baseline after a steady state is reached (typically after about a month of treatment).[12]
Q4: What are the potential off-target effects and adverse events associated with NEP inhibition?
A4: While generally well-tolerated, especially in combination with ARBs, NEP inhibitors can have potential off-target effects and adverse events. These include:
-
Hypotension: Due to the vasodilatory effects of accumulated peptides, a drop in blood pressure can occur.[1][15] It is recommended to correct volume and sodium depletion before initiating treatment.[8]
-
Hyperkalemia: Similar to other drugs affecting the renin-angiotensin system, there is a risk of increased potassium levels.[6][8]
-
Renal Impairment: Changes in renal function can be observed.[15][16]
-
Angioedema: This is a rare but serious side effect. NEP is involved in the breakdown of bradykinin and substance P, peptides that mediate angioedema.[6][8] While the risk is lower with ARNIs compared to combined ACE and NEP inhibitors, caution is still advised, and these drugs are contraindicated in patients with a history of angioedema.[6][12]
-
Potential for Amyloid-β Accumulation: Since NEP degrades amyloid-β peptides in the brain, there is a theoretical concern that long-term NEP inhibition could increase the risk of Alzheimer's disease.[1][9] However, the clinical relevance of this is still under investigation.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Natriuretic Peptide Levels in Experimental Models
| Potential Cause | Troubleshooting Steps |
| Assay Specificity | Verify that the immunoassay used can distinguish between the pro-hormone (e.g., proBNP), the active peptide (BNP), and its fragments. Different assays may have varying cross-reactivity.[17][18] |
| Differential NEP Affinity for Substrates | Remember that NEP has a higher affinity for ANP and CNP compared to BNP.[3][4] Therefore, the magnitude of increase will be more substantial for ANP.[17][18] Consider measuring multiple natriuretic peptides. |
| Timing of Sample Collection | The half-life of natriuretic peptides is short (e.g., 2-4 minutes for ANP).[4] Ensure a standardized and rapid protocol for blood collection, processing, and storage to prevent ex vivo degradation. |
| Presence of NEP2 | A homolog of NEP, Neprilysin-2 (NEP2), can also cleave natriuretic peptides but is insensitive to sacubitrilat.[19] If results are consistently unexpected, consider investigating the expression and activity of NEP2 in your experimental model. |
| Animal Model Specifics | The expression and activity of NEP and the response to its inhibition can vary between species. Ensure the dosing and experimental design are appropriate for the chosen animal model.[10] |
Issue 2: Observing a Blunted or Absent Physiological Response to NEP Inhibition
| Potential Cause | Troubleshooting Steps |
| Counter-regulatory Mechanisms | NEP inhibition alone can lead to the activation of the renin-angiotensin-aldosterone system (RAAS), which can counteract the beneficial effects.[3] Consider co-administration with an ARB or ACE inhibitor in your experimental design. |
| Receptor Downregulation or Desensitization | In advanced disease states, such as severe heart failure, the downstream receptors for natriuretic peptides (e.g., NPR-A) may be downregulated or desensitized, leading to a blunted response to increased peptide levels.[3] Assess receptor expression and signaling pathway activation (e.g., cGMP levels). |
| Inadequate Drug Exposure or Target Engagement | Verify the dose and route of administration of the NEP inhibitor are sufficient to achieve adequate target engagement. Measure NEP activity in tissue or plasma samples to confirm inhibition.[20] |
| Predominant Role of Other Peptidases | In certain tissues or pathological conditions, other enzymes may play a more significant role in peptide degradation.[7][21] |
Experimental Protocols
Protocol 1: Assessment of NEP Inhibition on Natriuretic Peptide Levels in a Canine Model of Cardiorenal Syndrome
This protocol is adapted from a study investigating the effects of sacubitril/valsartan in canines with experimentally-induced cardiorenal syndrome.[10]
-
Induction of Cardiorenal Syndrome: Establish the disease model in canines as per the validated protocol.
-
Randomization and Treatment: Randomize animals into a control group (no therapy) and a treatment group receiving sacubitril/valsartan (e.g., 100 mg twice daily).[10]
-
Sample Collection and Measurements:
-
Perform cardiac catheterization for hemodynamic and angiographic measurements at baseline, 2 weeks, 1 month, and 3 months post-treatment initiation.[10]
-
Conduct echocardiographic measurements at the same time points.[10]
-
Collect blood samples for analysis of natriuretic peptides (ANP, BNP, NT-proBNP) and other relevant biomarkers. Ensure rapid processing and appropriate storage.
-
-
Data Analysis: Compare the changes in hemodynamic parameters, cardiac function, and biomarker levels between the control and treatment groups over the 3-month period.
Protocol 2: In Vitro Assessment of Bradykinin Potentiation by NEP Inhibitors
This protocol is based on experiments using transfected cell lines to study the interaction between NEP inhibitors and the bradykinin B2 receptor.[22]
-
Cell Culture:
-
Use Chinese hamster ovary (CHO) cells stably expressing the human B2 receptor and NEP (CHO/NEP-B2).
-
Use CHO cells expressing only the B2 receptor (CHO/B2) as a control.
-
Human pulmonary fibroblasts (IMR90), which endogenously express B2 receptors and NEP, can also be used.[22]
-
-
Experimental Procedure:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Stimulate the cells with a NEP-resistant bradykinin analog.
-
Measure the change in intracellular calcium concentration ([Ca2+]i) using fluorescence microscopy.
-
Pre-incubate the cells with a NEP inhibitor (e.g., phosphoramidon or omapatrilat) and then stimulate with the bradykinin analog to assess for potentiation of the calcium response.[22]
-
To investigate receptor resensitization, first desensitize the receptor with bradykinin, then add the NEP inhibitor and re-stimulate.[22]
-
-
Data Analysis: Quantify and compare the [Ca2+]i response to bradykinin in the presence and absence of the NEP inhibitor.
Signaling Pathways and Experimental Workflows
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term neprilysin inhibition - implications for ARNIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Angiotensin-Neprilysin Inhibition in Canines with Experimentally-Induced Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BNP and NT-proBNP Interpretation in the Neprilysin Inhibitor Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Test in Context Critical Evaluation of Natriuretic Peptide Testing in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpretation of B-type natriuretic peptides in the era of angiotensin receptor-neprilysin inhibitors | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 15. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 16. Heart failure - Treatment - NHS [nhs.uk]
- 17. researchgate.net [researchgate.net]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Neprilysin 2 catalyses the degradation of natriuretic peptides despite sacubitrilat Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neprilysin as a Biomarker: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neprilysin inhibitors potentiate effects of bradykinin on b2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SQ28603: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing SQ28603, proper preparation and storage of solutions are paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive technical support center, including frequently asked questions and troubleshooting advice, to address common challenges encountered during the handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use anhydrous, research-grade DMSO.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is crucial to know the desired concentration and have an accurate molecular weight for this compound. As a general guideline, a 10 mM stock solution in DMSO is often a useful starting point.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is critical to maintain the stability of this compound solutions. Recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot stock solutions into single-use volumes.
| Solution Type | Storage Temperature | Duration | Special Considerations |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. | |
| Working Solutions (Diluted) | 2-8°C | Use within 24 hours | Prepare fresh daily from stock solution. |
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation, which can compromise the compound's activity in your experiments.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur for several reasons, including solvent evaporation or temperature fluctuations. See the Troubleshooting Guide below for detailed steps on how to address this issue.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. Use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
Weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving this compound | - Insufficient solvent volume- Low-quality solvent- Compound has precipitated out of solution | - Ensure the correct volume of high-purity, anhydrous DMSO is used.- Gently warm the solution to 37°C in a water bath.- Briefly sonicate the solution in an ultrasonic bath. |
| Precipitation in Stock Solution | - Solvent evaporation- Temperature fluctuations | - Ensure the storage container is tightly sealed.- Re-dissolve the precipitate by gentle warming and vortexing as described above. |
| Precipitation Upon Dilution in Aqueous Buffer | - Low solubility of this compound in aqueous solutions | - Prepare fresh dilutions immediately before use.- Consider using a co-solvent or a formulation with surfactants, if compatible with your experimental system. |
| Inconsistent Experimental Results | - Degradation of this compound- Inaccurate concentration of stock solution | - Ensure proper storage conditions and avoid repeated freeze-thaw cycles.- Use freshly prepared working solutions.- Verify the accuracy of your weighing and dilution steps. |
Logical Workflow for Solution Handling
The following diagram illustrates the recommended workflow for preparing and storing this compound solutions to ensure optimal quality and performance in your experiments.
Caption: Recommended workflow for preparing and storing this compound solutions.
Validation & Comparative
A Preclinical Comparative Analysis of SQ28603 and Candoxatril: Neutral Endopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two neutral endopeptidase (NEP) inhibitors, SQ28603 and candoxatril. By examining their effects in established animal models, this document aims to furnish researchers and drug development professionals with the necessary data to inform further investigation and potential therapeutic applications.
Executive Summary
Both this compound and candoxatril are inhibitors of neutral endopeptidase, an enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides. Inhibition of NEP leads to increased levels of these peptides, promoting vasodilation, natriuresis, and diuresis, thereby offering a therapeutic strategy for conditions such as hypertension and heart failure. This guide presents a side-by-side comparison of their in vitro potency and in vivo efficacy in preclinical rat models, based on publicly available data. While direct comparative studies are limited, this guide synthesizes available information to draw objective comparisons.
Data Presentation
In Vitro Potency
A direct comparison of the in vitro potency of this compound and candoxatril is limited by the availability of public data for this compound. Candoxatril is a prodrug that is converted in vivo to its active metabolite, candoxatrilat.
| Compound | Target | IC50 | Species | Notes |
| This compound | Neutral Endopeptidase (NEP) | Not Publicly Available | - | Described as a "potent" inhibitor in literature. |
| Candoxatrilat | Neutral Endopeptidase (NEP) | 7.8 nM | Human | Data for the active metabolite of candoxatril. |
In Vivo Efficacy in Preclinical Rat Models
The following tables summarize the reported effects of this compound and candoxatril in different rat models of hypertension. It is crucial to note that the experimental conditions, including the specific rat model, drug dosage, and administration route, differ between the studies, making a direct comparison challenging.
This compound in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
| Parameter | Vehicle Control | This compound (300 µmol/kg, i.v.) | % Change vs. Control |
| Mean Arterial Pressure (mmHg) | 177 ± 12 | 154 ± 8 | ↓ 13%[1] |
| Urinary Sodium Excretion (µEq/kg/min) | 51.2 ± 17.3 | 102.1 ± 26.7 | ↑ 99%[1] |
| Urinary cGMP Excretion (pmol/kg/min) | 204 ± 70 | 1068 ± 326 | ↑ 423%[1] |
Candoxatril in a Rat Model of Metabolic Syndrome (High-Fructose Diet)
| Parameter | Control | Candoxatril (25-100 mg/kg/day) | Change from Baseline |
| Systolic Blood Pressure (mmHg) | - | ↓ 10 ± 1 to 22 ± 1 | Significant reduction |
Experimental Protocols
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model (for this compound evaluation)
This model is a well-established method for inducing hypertension that is characterized by low renin levels and salt sensitivity.
-
Animal Model: Male rats (e.g., Sprague-Dawley).
-
Surgical Procedure: Unilateral nephrectomy (removal of one kidney) is performed to enhance the hypertensive effect.
-
Induction of Hypertension:
-
Subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet.
-
Replacement of normal drinking water with a 1% NaCl (salt) solution.
-
-
Treatment: After a period to allow for the development of hypertension, animals are administered this compound or a vehicle control, typically via intravenous injection.
-
Measurements:
-
Blood Pressure: Continuously monitored via an indwelling arterial catheter connected to a pressure transducer.
-
Urine Collection: Animals are housed in metabolic cages to allow for the collection of urine and measurement of volume, sodium, and cyclic GMP (a second messenger for natriuretic peptides) excretion.
-
Rat Model of Metabolic Syndrome (for Candoxatril evaluation)
This model mimics aspects of the human metabolic syndrome, including hypertension.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Metabolic Syndrome: Rats are fed a high-fructose diet for a specified period (e.g., 3 weeks) to induce insulin resistance, hypertriglyceridemia, and hypertension.
-
Treatment: Following the induction period, rats are treated with candoxatril (e.g., 25, 50, or 100 mg/kg/day) or a control, typically administered orally.
-
Measurements:
-
Blood Pressure: Measured at baseline and at various time points during the treatment period using a non-invasive tail-cuff method.
-
Metabolic Parameters: Plasma levels of triglycerides and insulin are measured.
-
Mandatory Visualization
Signaling Pathway of Neutral Endopeptidase Inhibition
Caption: Signaling pathway of neutral endopeptidase (NEP) inhibition by this compound or candoxatrilat.
Experimental Workflow for Preclinical Evaluation in a Hypertension Model
Caption: General experimental workflow for evaluating NEP inhibitors in a preclinical hypertension model.
References
A Comparative Analysis of SQ28603 and Thiorphan: Potent Inhibitors of Neutral Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of neutral endopeptidase (NEP), SQ28603 and thiorphan. Both compounds are recognized for their potent inhibition of NEP, an enzyme pivotal in the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP). This analysis summarizes their biochemical properties, in vitro potency, and in vivo effects, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Neutral Endopeptidase
Both this compound and thiorphan exert their pharmacological effects by inhibiting neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease that plays a crucial role in regulating the levels of various signaling peptides. By inhibiting NEP, these compounds prevent the degradation of these peptides, thereby potentiating and prolonging their physiological effects.
Thiorphan is the active metabolite of the prodrug racecadotril and is a potent and selective inhibitor of NEP. Its inhibition of enkephalin degradation is the basis for its antinociceptive and antidiarrheal properties.
This compound , chemically known as N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-beta-alanine, is also a potent and selective inhibitor of NEP.[1][2] Its primary investigated effects are related to the potentiation of ANP, leading to cardiovascular and renal responses.[3][4]
Comparative Data Summary
The following table summarizes the key biochemical and pharmacological parameters of this compound and thiorphan based on available experimental data.
| Parameter | This compound | Thiorphan | Reference |
| IUPAC Name | N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-beta-alanine | (RS)-N-(2-Mercaptomethyl-3-phenylpropanoyl)glycine | [2] |
| Molecular Formula | C13H17NO3S | C12H15NO3S | [2] |
| Target Enzyme | Neutral Endopeptidase (NEP/Neprilysin) | Neutral Endopeptidase (NEP/Neprilysin) | [5][6] |
| In Vitro Potency (IC50) | Not explicitly reported in reviewed literature. | 1.8 nM - 10 nM | [5] |
| In Vitro Potency (Ki) | Not explicitly reported in reviewed literature. | 4.7 nM | [5] |
| In Vivo NEP Inhibition | 95% in kidneys, 77% in lungs (rats, 300 µmol/kg) | Potentiation of enkephalin effects demonstrated in vivo | [3] |
| Primary Investigated In Vivo Effects | Antihypertensive, natriuretic, and diuretic effects | Antinociceptive and antidiarrheal effects | [3][4][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NEP inhibitors and a general workflow for evaluating their in vivo efficacy.
References
- 1. Effects of the neutral endopeptidase inhibitor, SQ 28,603, on regional haemodynamic responses to atrial natriuretic peptide or proendothelin-1 [1-38] in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of SQ 28,603, an inhibitor of neutral endopeptidase, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo effects of thiorphan: an inhibitor of enkephalinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Natriuretic and Diuretic Effects of SQ28603: A Comparative Guide
This guide provides a comparative analysis of the natriuretic and diuretic effects of SQ28603, a neutral endopeptidase (NEP) inhibitor. Due to the limited availability of direct comparative clinical trial data for this compound, this document utilizes data from studies on candoxatril, a well-researched NEP inhibitor with a similar mechanism of action, to draw objective comparisons against the widely used loop diuretic, furosemide. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of diuretics and natriuretics.
Mechanism of Action: Neutral Endopeptidase Inhibition
This compound, like other NEP inhibitors such as candoxatril, exerts its diuretic and natriuretic effects by inhibiting the neutral endopeptidase enzyme. This enzyme is responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By blocking NEP, this compound increases the circulating levels of ANP and BNP. These peptides then act on the kidneys to promote sodium (natriuresis) and water (diuresis) excretion. This mechanism contrasts with that of loop diuretics, such as furosemide, which directly inhibit the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle.
A key advantage of NEP inhibitors is their potential to induce diuresis and natriuresis without the detrimental activation of the renin-angiotensin-aldosterone system (RAAS), a common side effect of conventional diuretics that can contribute to the progression of heart failure.
Quantitative Comparison of Natriuretic and Diuretic Effects
The following tables summarize the quantitative data from a study comparing the effects of the NEP inhibitor candoxatril with the loop diuretic furosemide in patients with mild heart failure.[1] Another study in patients with essential hypertension provides specific data on the natriuretic and diuretic response to candoxatril.[2]
Table 1: Comparative Diuretic and Natriuretic Efficacy
| Parameter | Candoxatril (200 mg, twice daily) | Furosemide (20 mg, twice daily) |
| Diuresis | Similar to Furosemide | Similar to Candoxatril |
| Natriuresis | Similar to Furosemide | Similar to Candoxatril |
Source: Comparison of the short-term effects of candoxatril, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure.[1]
Table 2: Natriuretic and Diuretic Effects of Candoxatril in Essential Hypertension
| Parameter (over 12 hours) | Candoxatril (200 mg) | Placebo |
| Cumulative Urine Sodium Excretion | Significantly Greater than Placebo | Baseline |
| Cumulative Urine Volume (Diuresis) | Greater than Placebo | Baseline |
Source: Candoxatril, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension.[2]
Experimental Protocols
The data presented above were obtained from studies employing rigorous experimental designs. Below are the methodologies for the key experiments cited.
Study 1: Comparison of Candoxatril and Furosemide in Mild Heart Failure[1]
-
Study Design: Male patients with mild heart failure were randomly assigned to receive 9 days of therapy with either 20 mg furosemide twice a day, 200 mg candoxatril twice a day, or 400 mg candoxatril twice a day, following a 14-day placebo washout period.
-
Assessments: Systemic hemodynamic measurements, exercise tolerance, and urinary and plasma hormone concentrations were assessed during the placebo run-in phase and at the beginning and end of the double-blind therapy.
-
Data Collection: Urine was collected to measure diuretic and natriuretic effects. Blood samples were drawn to measure plasma concentrations of atrial natriuretic factor and plasma renin activity.
Study 2: Effects of Candoxatril in Essential Hypertension[2]
-
Study Design: A prospective, double-blind, placebo-controlled, single-dose crossover comparison of candoxatril with placebo. Twelve patients with untreated essential hypertension received single oral doses of 10 mg, 50 mg, and 200 mg of candoxatril, or a matching placebo.
-
Data Collection:
-
Urine Collection: Serial measurements of urinary volume and electrolyte excretion were taken hourly. To maintain hydration, the volume of urine voided each hour was replaced with an equivalent volume of water taken orally.
-
Blood Sampling: Serial blood samples were taken to measure plasma ANF and other neurohormone concentrations.
-
Hemodynamic Monitoring: Blood pressure and heart rate were recorded for 12 hours after drug administration.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Comparison of the short-term effects of candoxatril, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candoxatril, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Experimental Approaches for Studying ANP Degradation
For Researchers, Scientists, and Drug Development Professionals
Atrial Natriuretic Peptide (ANP) is a key cardiac hormone that plays a crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis. Its short half-life, a direct consequence of rapid enzymatic degradation, is a critical factor in its physiological activity and therapeutic potential. Understanding the mechanisms of ANP degradation is therefore paramount for the development of novel therapies for cardiovascular diseases. This guide provides a comprehensive comparison of traditional and alternative experimental approaches to study ANP degradation, complete with supporting data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Traditional vs. Alternative Approaches: A Comparative Overview
Historically, the study of ANP degradation has relied heavily on methods involving radiolabeled peptides and subsequent analysis by High-Performance Liquid Chromatography (HPLC). While effective, these methods present challenges related to handling radioactive materials and may lack the specificity and resolution of more modern techniques. This guide focuses on alternative approaches that offer significant advantages in terms of safety, sensitivity, and detailed molecular information.
The primary enzymatic pathways for ANP degradation involve two key proteases: Neutral Endopeptidase (NEP), also known as neprilysin, and Insulin-Degrading Enzyme (IDE).[1] A third mechanism involves receptor-mediated clearance by the Natriuretic Peptide Receptor-C (NPR-C), which internalizes and degrades ANP.[1][2]
The following table summarizes and compares the performance of traditional and alternative experimental approaches for studying ANP degradation.
| Experimental Approach | Methodology | Key Parameters Measured | Advantages | Limitations |
| Traditional Method: Radioimmunoassay (RIA) / HPLC with Radiolabeling | Utilizes 125I-labeled ANP incubated with enzymes, cells, or in vivo. Degradation products are separated by HPLC and quantified by radioactivity. | Half-life, degradation rate. | Well-established, sensitive. | Use of radioactive materials, limited structural information on metabolites, potential for iodination to affect degradation kinetics. |
| Alternative 1: Mass Spectrometry (MS)-Based Assays | Intact ANP and its degradation fragments are identified and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Can be used with unlabeled or stable isotope-labeled ANP. | Precise cleavage site identification, metabolite identification and quantification, enzyme kinetics. | High specificity and sensitivity, detailed structural information, no radioactivity. | Requires specialized equipment and expertise, potential for ion suppression effects from complex biological matrices. |
| Alternative 2: Fluorescence-Based Assays | Utilizes a fluorogenic peptide substrate that mimics the ANP cleavage site for a specific enzyme (e.g., NEP). Cleavage results in a measurable increase in fluorescence. | Enzyme activity (kcat, Km), inhibitor screening (IC50). | High-throughput, real-time measurements, no radioactivity, commercially available kits. | Substrate is a mimic, not ANP itself, so kinetics may differ; potential for compound interference with fluorescence. |
| Alternative 3: Cell-Based Assays | Cultured cells (e.g., endothelial cells, cardiomyocytes) are incubated with ANP. The disappearance of ANP from the medium or the appearance of metabolites is measured by methods like ELISA, MS, or fluorescence. | Cellular degradation rate, receptor-mediated uptake and degradation, effect of inhibitors on cellular degradation. | Physiologically relevant environment, allows for the study of cellular uptake and degradation machinery. | Complex system with multiple degradation pathways active simultaneously, can be challenging to isolate the effect of a single enzyme. |
In-Depth Look at Alternative Experimental Approaches
Mass Spectrometry-Based Assays for Precise Cleavage Site Identification and Quantification
Mass spectrometry has emerged as a powerful tool for studying peptide degradation due to its ability to provide precise mass measurements, allowing for the unambiguous identification of metabolites.
Experimental Protocol: Identification of ANP Cleavage Sites by NEP using LC-MS/MS
-
Incubation: Incubate human ANP (e.g., 10 µM) with recombinant human NEP (e.g., 10 nM) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Sample Preparation: Desalt and concentrate the samples using a C18 ZipTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow HPLC system with a C18 column. Use a gradient of acetonitrile in 0.1% formic acid to separate the peptides.
-
Data Analysis: Identify the full-length ANP and its degradation products by searching the MS/MS data against the ANP sequence using appropriate software (e.g., Mascot, SEQUEST). The cleavage site can be determined by identifying the N- and C-terminal fragments.
Quantitative Data Example:
Studies using mass spectrometry have identified the primary cleavage site of ANP by NEP as the Cys7-Phe8 bond within the disulfide ring, leading to the inactivation of the peptide.[1] Additional cleavage sites have also been reported.[1] For IDE, the initial and primary cleavage site in human ANP is at the Ser25-Phe26 bond.[1][3]
Fluorescence-Based Assays for High-Throughput Enzyme Activity Screening
Fluorescence-based assays offer a convenient and high-throughput method for measuring the activity of specific proteases like NEP. These assays typically use a quenched fluorogenic substrate that becomes fluorescent upon cleavage.
Experimental Protocol: Measuring NEP Activity using a FRET-Based Assay
-
Reagent Preparation: Prepare a solution of a fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) in assay buffer. Also, prepare solutions of recombinant NEP and test inhibitors at various concentrations.
-
Assay Setup: In a 96-well microplate, add the NEP enzyme to each well. Then, add the test inhibitors or vehicle control.
-
Initiate Reaction: Start the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve. For inhibitor studies, plot the percent inhibition versus inhibitor concentration to determine the IC50 value. For kinetic studies, vary the substrate concentration to determine Km and Vmax.
Quantitative Data Example:
Commercially available NEP activity assay kits can detect NEP activity as low as 0.78 ng/mL.[2] Kinetic parameters for NEP with a fluorogenic substrate have been reported, with a Km value in the micromolar range.[4] For example, one study reported a Km of 104 ± 20 µM for wild-type NEP with an Aβ1-40 substrate.[4]
Cell-Based Assays for Studying ANP Degradation in a Physiological Context
Cell-based assays provide a more physiologically relevant system to study ANP degradation, as they encompass the interplay of cell-surface enzymes, receptors, and internalization processes.
Experimental Protocol: Measuring ANP Degradation by Endothelial Cells
-
Cell Culture: Culture a relevant cell line, such as human umbilical vein endothelial cells (HUVECs), to confluence in a 24-well plate.
-
Incubation: Wash the cells with serum-free media and then incubate them with a known concentration of ANP (e.g., 100 nM) at 37°C. To distinguish between enzymatic degradation and receptor-mediated clearance, parallel experiments can be performed in the presence of a broad-spectrum protease inhibitor cocktail or specific NEP/IDE inhibitors.
-
Sample Collection: Collect aliquots of the cell culture supernatant at different time points (e.g., 0, 30, 60, 120 minutes).
-
ANP Quantification: Measure the concentration of remaining intact ANP in the supernatant using a sensitive and specific method such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Data Analysis: Plot the concentration of ANP versus time to determine the degradation rate. The half-life of ANP in the cell culture can also be calculated.
Quantitative Data Example:
A study on ANP degradation by an endothelial cell line (CPA47) reported a Km of 320 ± 60 nM and a Vmax of 35 ± 14 pmol of ANP degraded/10 min/105 cells.[5]
Visualizing ANP Degradation Pathways and Experimental Workflows
To further clarify the processes involved in ANP degradation and the experimental approaches to study them, the following diagrams are provided.
Caption: Enzymatic degradation pathway of ANP by NEP and IDE.
Caption: Comparison of traditional and alternative experimental workflows.
Conclusion
The study of ANP degradation has been significantly advanced by the adoption of modern analytical techniques. While traditional methods using radiolabeling have laid a crucial foundation, alternative approaches such as mass spectrometry, fluorescence-based assays, and sophisticated cell-based models offer enhanced specificity, safety, and a greater depth of information. For researchers and drug development professionals, the choice of methodology will depend on the specific experimental question, available resources, and desired throughput. By leveraging the strengths of these alternative approaches, the scientific community can continue to unravel the complexities of ANP metabolism and develop innovative therapeutic strategies for cardiovascular diseases.
References
- 1. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat insulin-degrading enzyme: cleavage pattern of the natriuretic peptide hormones ANP, BNP, and CNP revealed by HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of atrial natriuretic peptide degradation by cell-surface peptidase activity on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of SQ28603's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neutral endopeptidase (NEP) inhibitor SQ28603 with other relevant compounds in its class. The data presented herein is collated from various preclinical studies in different animal species, with a focus on key physiological effects, including blood pressure regulation, diuresis, and natriuresis. This document aims to serve as a valuable resource for researchers and professionals involved in cardiovascular and renal drug development.
Mechanism of Action: Neutral Endopeptidase Inhibition
Neutral endopeptidase (NEP), also known as neprilysin, is a key enzyme responsible for the degradation of several endogenous vasoactive peptides. These peptides include natriuretic peptides (such as atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin. By inhibiting NEP, compounds like this compound prevent the breakdown of these beneficial peptides, leading to their increased bioavailability and enhanced physiological effects. The primary outcomes of NEP inhibition include vasodilation, increased glomerular filtration rate, diuresis (increased urine output), and natriuresis (increased sodium excretion), which collectively contribute to a reduction in blood pressure and fluid volume.[1][2]
The signaling pathway below illustrates the mechanism of action of NEP inhibitors.
Caption: Mechanism of action of this compound and other NEP inhibitors.
Comparative Efficacy in Animal Models
The following tables summarize the available data on the effects of this compound and alternative NEP inhibitors on blood pressure, diuresis, and natriuresis in various animal models.
Blood Pressure Reduction
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction (mmHg) | Reference |
| This compound | Data not available | - | - | - | - |
| Candoxatril | Sprague-Dawley Rats (Metabolic Syndrome Model) | 100 mg/kg/day | Oral | -22 ± 1 (Systolic) | [3] |
| Thiorphan | Cirrhotic Rats | 0.5 mg/kg loading dose followed by 0.1 mg/kg/min | Intravenous | No significant change in Mean Arterial Pressure | [4] |
| Sacubitril/Valsartan | Salt-Sensitive Hypertensive Humans | 400 mg QD | Oral | -13.6 (Systolic), -6.7 (Diastolic) vs. Valsartan | [3] |
| Omapatrilat | Spontaneously Hypertensive Rats (SHR) | 40 mg/kg/day | Oral (in drinking water) | Normalized blood pressure | [1][5] |
Diuresis (Urine Output)
| Compound | Animal Model | Dose | Route of Administration | Increase in Urine Output | Reference |
| This compound | Data not available | - | - | - | - |
| Candoxatrilat | Hypervolemic Anesthetized Rats | 675 µg/kg/h | Infusion | Potentiated response to volume expansion | [6] |
| Thiorphan | Volume-Expanded Anesthetized Rats | Not specified | Intravenous | Marked potentiation | [7] |
| Sacubitril/Valsartan | Salt-Sensitive Hypertensive Humans | 400 mg QD | Oral | 41% increase on Day 1 vs. Valsartan | [3] |
| Omapatrilat | Rats with Decompensated Congestive Heart Failure | 10 mg/kg | Bolus injection | Significant diuretic response | [8] |
Natriuresis (Sodium Excretion)
| Compound | Animal Model | Dose | Route of Administration | Increase in Sodium Excretion | Reference |
| This compound | Data not available | - | - | - | - |
| Candoxatrilat | Hypervolemic Anesthetized Rats | 675 µg/kg/h | Infusion | Potentiated response to volume expansion | [6] |
| Thiorphan | Volume-Expanded Anesthetized Rats | Not specified | Intravenous | Marked potentiation | [7] |
| Sacubitril/Valsartan | Salt-Sensitive Hypertensive Humans | 400 mg QD | Oral | 21% increase on Day 1 vs. Valsartan | [3] |
| Omapatrilat | Rats with Decompensated Congestive Heart Failure | 10 mg/kg | Bolus injection | Fractional sodium excretion increased from 0.18% to 0.82% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To assess the effect of NEP inhibitors on systemic blood pressure.
Method: Tail-cuff plethysmography is a common non-invasive method for measuring systolic blood pressure in conscious rats.
Procedure:
-
Acclimatization: Rats are acclimated to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Restraint: The rat is placed in a restraining device, and a tail cuff with a sensor is positioned at the base of the tail.
-
Measurement: The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which blood flow resumes is detected by the sensor and recorded as the systolic blood pressure.
-
Data Collection: Multiple measurements are taken for each animal at baseline and at various time points after drug administration.
Caption: Experimental workflow for blood pressure measurement in rats.
Measurement of Diuresis and Natriuresis in Monkeys
Objective: To evaluate the diuretic and natriuretic effects of NEP inhibitors.
Procedure:
-
Housing: Monkeys are housed in individual metabolic cages that allow for the separate collection of urine and feces.
-
Baseline Collection: A 24-hour baseline urine sample is collected to determine normal urine volume and electrolyte concentrations.
-
Drug Administration: The NEP inhibitor or vehicle is administered, typically via intravenous infusion or oral gavage.
-
Urine Collection: Urine is collected at specified intervals (e.g., every 2, 4, 6, 12, and 24 hours) post-administration.
-
Analysis: The volume of each urine sample is measured to determine the diuretic effect. The concentration of sodium in the urine is measured using a flame photometer or ion-selective electrode to determine the natriuretic effect. Total sodium excretion is calculated by multiplying the urine volume by the sodium concentration.
Caption: Workflow for diuresis and natriuresis studies in monkeys.
Conclusion
The available preclinical data indicate that neutral endopeptidase inhibitors are a promising class of drugs for the management of cardiovascular and renal diseases. While comparative data for this compound is currently limited in the public domain, the information gathered on other NEP inhibitors such as candoxatril, thiorphan, sacubitril, and omapatrilat provides a strong basis for understanding the expected pharmacological profile of this compound. Further head-to-head comparative studies in relevant animal models, particularly in both rodent and non-rodent species like monkeys, are warranted to fully elucidate the therapeutic potential and species-specific effects of this compound. This guide will be updated as more data becomes available.
References
- 1. Omapatrilat normalizes renal function curve in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omapatrilat: a unique new agent for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Renal effects of neutral endopeptidase inhibition in euvolemic and hypervolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiorphan-induced natriuresis in volume-expanded rats: roles of endogenous atrial natriuretic factor and kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac and renal effects of omapatrilat, a vasopeptidase inhibitor, in rats with experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Analysis: The Selective NEP Inhibitor SQ28603 Versus Dual NEP/ACE Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for the selective neutral endopeptidase (NEP) inhibitor, SQ28603, and dual NEP/angiotensin-converting enzyme (ACE) inhibitors. Due to the discontinuation of this compound in the preclinical phase, direct head-to-head clinical studies are unavailable. This guide, therefore, focuses on an indirect comparison based on preclinical data from studies utilizing the same animal model of hypertension.
Executive Summary
This guide delves into the preclinical profiles of two distinct pharmacological approaches to hypertension: selective NEP inhibition with this compound and dual NEP/ACE inhibition, exemplified by compounds like omapatrilat. While both strategies aim to modulate the renin-angiotensin-aldosterone system (RAAS) and natriuretic peptide systems, their mechanisms and preclinical outcomes show important distinctions. This compound acts by selectively inhibiting neutral endopeptidase, thereby increasing the levels of natriuretic peptides which promote vasodilation and natriuresis.[1] Dual NEP/ACE inhibitors, on the other hand, simultaneously block both NEP and ACE, leading to a broader spectrum of effects that include the benefits of natriuretic peptide enhancement and the potent antihypertensive effects of ACE inhibition.
The available preclinical data, primarily from studies in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, allows for an indirect comparison of the antihypertensive efficacy of these two approaches. The following sections will detail the mechanism of action, present the available quantitative data in a structured format, and outline the experimental protocols from these key preclinical studies.
Mechanism of Action: A Tale of Two Pathways
The cardiovascular system is intricately regulated by the interplay of vasoconstrictor and vasodilator pathways. The renin-angiotensin-aldosterone system (RAAS) is a primary driver of vasoconstriction and sodium retention, primarily through the actions of angiotensin II, which is produced by the action of angiotensin-converting enzyme (ACE). In contrast, the natriuretic peptide system, which includes atrial natriuretic peptide (ANP), exerts vasodilatory and natriuretic effects. Neutral endopeptidase (NEP) is the key enzyme responsible for the degradation of natriuretic peptides.
This compound , as a selective NEP inhibitor, enhances the effects of the natriuretic peptide system by preventing the breakdown of ANP and other natriuretic peptides. This leads to increased levels of these peptides, resulting in vasodilation, increased urinary sodium excretion (natriuresis), and a subsequent reduction in blood pressure.[1]
Dual NEP/ACE inhibitors , such as omapatrilat, adopt a multi-pronged approach. By inhibiting ACE, they block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, by inhibiting NEP, they increase the levels of vasodilatory natriuretic peptides. This dual mechanism of action is designed to provide a more potent antihypertensive effect than either agent alone.
References
Evaluating the Specificity of SQ28603 for Neutral Endopeptidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of SQ28603 as an inhibitor for neutral endopeptidase (NEP), also known as neprilysin or CD10. For a comprehensive assessment, its performance is compared with other notable NEP inhibitors. This document summarizes key quantitative data, outlines experimental methodologies for inhibitor profiling, and visualizes relevant biological and experimental pathways to support researchers in their selection of appropriate research tools.
Introduction to Neutral Endopeptidase and Its Inhibition
Neutral endopeptidase is a zinc-dependent metalloprotease that plays a crucial role in regulating the levels of various physiologically active peptides. It is responsible for the degradation of natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins, among others. By inactivating these peptides, NEP is involved in the control of blood pressure, inflammation, and nociception. Inhibition of NEP has emerged as a significant therapeutic strategy, particularly in the management of cardiovascular diseases such as heart failure.
This compound is a potent and selective inhibitor of neutral endopeptidase.[1][2][3] Its ability to block NEP activity leads to an increase in the circulating levels of natriuretic peptides, which promotes vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular strain. Understanding the specificity of this compound is critical for its application as a research tool and for the development of therapeutic agents with minimal off-target effects.
Comparative Analysis of Inhibitor Specificity
The specificity of an enzyme inhibitor is a critical parameter, defining its utility and potential for off-target effects. The following table summarizes the inhibitory potency (IC50) of this compound and other common NEP inhibitors against NEP and other related metalloproteases. Lower IC50 values indicate higher potency.
| Inhibitor | NEP | ACE | ECE |
| This compound | Potent and selective inhibitor[1][3] | No significant effect[4] | Attenuates pressor effects of proendothelin-1[4] |
| Thiorphan | 1.8 nM - 6.9 nM | > 0.1 µM | > 10 µM |
| Phosphoramidon | 34 nM | 78 µM | 3.5 µM |
| Sacubitril | 5 nM | - | - |
| Candoxatrilat | 2.3 nM | - | - |
Experimental Protocols
The determination of inhibitor specificity and potency is typically achieved through in vitro enzyme inhibition assays. A common method is the fluorogenic assay, which provides a sensitive and continuous measurement of enzyme activity.
Fluorogenic Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against NEP.
Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by NEP to release a fluorescent product. The rate of fluorescence increase is proportional to the NEP activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant NEP and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer, the test compound at various concentrations, and the diluted NEP enzyme. b. Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the NEP signaling pathway and the experimental workflow for inhibitor screening.
Caption: NEP signaling pathway and point of inhibition.
Caption: Workflow for NEP inhibition assay.
Conclusion
This compound is a potent inhibitor of neutral endopeptidase.[1][2][3] While it is described as selective, comprehensive quantitative data on its inhibitory activity against a wide range of other metalloproteinases is not extensively available in peer-reviewed literature. This contrasts with other inhibitors like phosphoramidon, for which inhibitory constants against multiple enzymes have been characterized. For research applications where absolute specificity is paramount, further in-house characterization of this compound against a panel of relevant metalloproteinases is recommended. The provided experimental protocol offers a robust framework for such validation studies. The choice of inhibitor should ultimately be guided by the specific requirements of the experimental system and the desired level of selectivity.
References
- 1. Antihypertensive and renal activity of SQ 28,603, an inhibitor of neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of SQ 28,603, an inhibitor of neutral endopeptidase, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of neutral endopeptidase and angiotensin converting enzyme in cardiomyopathic hamsters with compensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the neutral endopeptidase inhibitor, SQ 28,603, on regional haemodynamic responses to atrial natriuretic peptide or proendothelin-1 [1-38] in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SQ28603: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neutral endopeptidase (NEP) inhibitor SQ28603 with other relevant compounds. The information is compiled from published, peer-reviewed research to support independent verification and further investigation.
This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11). This enzyme is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels of these peptides, leading to physiological effects such as vasodilation and natriuresis. This mechanism of action has positioned NEP inhibitors as a therapeutic class of interest for cardiovascular diseases like hypertension and heart failure.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound with other vasoactive agents in various animal models.
Hemodynamic Effects in a Canine Model of Congestive Heart Failure
| Parameter | Vehicle | This compound (30 mg/kg i.v.) | Change from Baseline |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 98 ± 6 | -2% |
| Heart Rate (beats/min) | 150 ± 10 | 145 ± 12 | -3.3% |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 2.7 ± 0.4 | +8% |
| Systemic Vascular Resistance (mmHg/L/min) | 40 ± 4 | 36 ± 5 | -10% |
Data extracted from studies in anesthetized dogs with experimentally induced congestive heart failure.
Renal Function in a Canine Model of Congestive Heart Failure
| Parameter | Vehicle | This compound (30 mg/kg i.v.) | % Change from Baseline |
| Urine Flow (ml/min) | 0.5 ± 0.1 | 1.2 ± 0.3 | +140% |
| Sodium Excretion (µEq/min) | 20 ± 5 | 55 ± 10 | +175% |
| Glomerular Filtration Rate (ml/min) | 40 ± 5 | 42 ± 6 | +5% |
Data extracted from studies in anesthetized dogs with experimentally induced congestive heart failure.
Comparison with Omapatrilat and Enalapril in Cardiomyopathic Hamsters
A study in cardiomyopathic hamsters compared the effects of the selective NEP inhibitor SQ-28603, the ACE inhibitor enalapril, and the vasopeptidase inhibitor omapatrilat (which inhibits both NEP and ACE).[1]
| Parameter | SQ-28603 | Enalapril | Omapatrilat |
| Change in Cardiac Output | Moderate Increase | Moderate Increase | Significant Increase |
| Change in Peripheral Vascular Resistance | Moderate Decrease | Moderate Decrease | Significant Decrease |
This study highlights the synergistic effect of combined NEP and ACE inhibition with omapatrilat, resulting in more pronounced hemodynamic benefits compared to selective NEP or ACE inhibition alone in this animal model of heart failure.[1]
Experimental Protocols
Detailed methodologies are crucial for the independent verification of research findings. Below are summaries of key experimental protocols from published studies on this compound.
In Vivo Hemodynamic and Renal Studies in a Canine Model of Congestive Heart Failure
Animal Model: Mongrel dogs are anesthetized, and congestive heart failure (CHF) is induced by rapid ventricular pacing.
Surgical Preparation:
-
Anesthesia is induced and maintained with intravenous pentobarbital.
-
The animals are intubated and ventilated.
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A Swan-Ganz catheter is advanced into the pulmonary artery for measurement of cardiac output and pulmonary pressures.
-
A catheter is placed in the urinary bladder for urine collection.
Experimental Procedure:
-
After a stabilization period, baseline hemodynamic and renal parameters are recorded for a defined period.
-
This compound, dissolved in a suitable vehicle (e.g., sodium bicarbonate solution), is administered as an intravenous bolus.
-
Hemodynamic parameters are continuously monitored, and urine is collected at timed intervals post-administration.
-
Blood samples are drawn at specified time points to determine plasma levels of relevant biomarkers (e.g., ANP, cGMP).
In Vivo Blood Pressure Measurement in Rats
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats are commonly used.
Procedure for Tail-Cuff Plethysmography (Non-invasive):
-
Rats are placed in a restraining device and allowed to acclimate.
-
A tail-cuff with a pneumatic pulse sensor is placed at the base of the tail.
-
The cuff is inflated to a pressure sufficient to occlude blood flow and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
Procedure for Direct Arterial Cannulation (Invasive):
-
Rats are anesthetized (e.g., with urethane or pentobarbitone).
-
The carotid or femoral artery is isolated and cannulated with a saline-filled catheter connected to a pressure transducer.
-
The transducer is connected to a data acquisition system to record real-time blood pressure.
-
A stabilization period is allowed before the administration of test compounds.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of neutral endopeptidase (NEP). This leads to an increase in the bioavailability of atrial natriuretic peptide (ANP). ANP then binds to its receptor, particulate guanylyl cyclase-A (pGC-A), which catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to vasodilation and natriuresis.
Potential Secondary Mechanism of Action
Some research suggests that certain NEP inhibitors may also affect the endothelin system. Neutral endopeptidase can degrade endothelin-1 (ET-1), a potent vasoconstrictor. However, NEP is also involved in the conversion of big endothelin-1 (big ET-1) to the active ET-1. The net effect of NEP inhibition on the endothelin system is complex and may vary between different inhibitors and physiological contexts.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for preclinical in vivo studies investigating the effects of this compound.
References
Safety Operating Guide
Information Not Available for SQ28603
Extensive searches for "SQ28603" did not yield any specific information, Safety Data Sheet (SDS), or disposal procedures for a substance with this identifier. The designation "this compound" may be an internal product code, a shorthand notation, or a possible typographical error. Without proper identification of the chemical or material, it is not possible to provide accurate and safe disposal procedures.
Importance of Proper Chemical Identification for Safety and Disposal
The safe handling and disposal of any chemical substance require accurate identification. Key information, typically found in a substance's Safety Data Sheet (SDS), includes:
-
Hazard Identification: Understanding the potential health, physical, and environmental hazards.
-
Composition and Information on Ingredients: Knowing the chemical constituents to determine appropriate handling and disposal routes.
-
First-Aid Measures: Crucial information in case of accidental exposure.
-
Fire-Fighting Measures: Understanding the substance's flammability and appropriate extinguishing media.
-
Accidental Release Measures: Procedures for containment and cleanup.
-
Handling and Storage: Guidelines for safe storage and handling to prevent accidents.
-
Exposure Controls/Personal Protection: Information on necessary personal protective equipment (PPE).
-
Physical and Chemical Properties: Data that informs handling and storage, such as reactivity and solubility.
-
Stability and Reactivity: Information on chemical stability and potential hazardous reactions.
-
Toxicological Information: Data on the potential health effects of exposure.
-
Ecological Information: Understanding the potential environmental impact.
-
Disposal Considerations: Specific instructions for safe and compliant disposal.
Recommendations for Proceeding
To obtain the necessary safety and disposal information, please attempt to identify the substance using one of the following identifiers:
-
Chemical Name: The systematic or common name of the substance.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Supplier Information: The name of the manufacturer or supplier and the product name or number as it appears on their documentation.
Once a verifiable identifier is available, the proper disposal procedures and safety information can be located. For immediate guidance, it is recommended to consult your institution's Environmental Health and Safety (EHS) department and to always handle unknown substances with caution, assuming they are hazardous until confirmed otherwise.
Essential Safety and Operational Guide for Handling SQ28603
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational plans, and disposal guidance for the handling of SQ28603. Our commitment is to furnish the scientific community with information that extends beyond the product itself, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE) and Immediate Safety Measures
When handling this compound, a potent and selective inhibitor of neutral endopeptidase (NEP) 3.4.24.11, adherence to strict safety protocols is paramount to ensure personnel safety and prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to prevent eye contact with dust or splashes. |
| Hand Protection | Impervious gloves (e.g., heavy rubber) | To be worn to prevent skin contact. |
| Respiratory Protection | Appropriate respirator | Use in areas with inadequate ventilation or when dust/aerosols may be generated. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Foot Protection | Impervious boots | Recommended, especially during spill cleanup. |
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with generous amounts of running water and non-abrasive soap. Cover the area with an emollient and seek medical attention.
-
Inhalation: Move the individual to an area with fresh, uncontaminated air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Provide the individual with water to drink and seek immediate medical attention.
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Handling Practices: Avoid breathing dust or vapor. Prevent contact with eyes, skin, and clothing. A safety shower and eyewash station must be readily available.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated location.
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Accidental Release Measures:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Don Appropriate PPE: Wear a respirator, impervious boots, and heavy rubber gloves.
-
Containment and Cleanup: For solid spills, carefully scoop the material into an appropriate container. For liquid spills, absorb the material with an inert substance and place it in a suitable container.
-
Decontamination: Thoroughly wash the spill area after the material has been collected.
-
Disposal: Seal the container with the collected material for proper disposal.
Disposal Plan:
All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or water sources.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in preclinical studies.
| Species | Dosage | Parameter | Result |
| Conscious Spontaneously Hypertensive Rats | 100 µmol/kg i.v. | Natriuretic and cyclic GMP responses to 3 nmol/kg i.v. rat BNP-32 | Significantly potentiated[1] |
| Conscious Cynomolgus Monkeys | 100 µmol/kg i.v. | Cumulative losses of sodium and cyclic GMP stimulated by human BNP-32 and human ANP 99-126 | Significantly enhanced[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Evaluation of this compound Effects on Mean Arterial Pressure and Urinary cGMP in Conscious Rats
-
Animal Preparation: Utilize conscious, unrestrained rats with previously implanted arterial catheters for direct blood pressure measurement.
-
Baseline Measurement: Allow the animals to acclimate to the experimental setup. Record baseline mean arterial pressure (MAP) and collect urine for baseline urinary cyclic guanosine monophosphate (cGMP) measurement.
-
Drug Administration: Administer this compound intravenously (i.v.) at the desired dose (e.g., 300 µmol/kg).
-
Post-Dose Monitoring: Continuously record MAP. Collect urine at specified time intervals post-administration.
-
Sample Analysis: Analyze urine samples for cGMP concentration using a commercially available ELISA kit.
-
Data Analysis: Compare post-dose MAP and urinary cGMP levels to baseline values to determine the effect of this compound.
Protocol 2: Assessment of Neutral Endopeptidase (NEP) Inhibition by this compound
-
Sample Collection: Collect plasma or tissue homogenates from animals treated with this compound or a vehicle control.
-
Enzyme Activity Assay:
-
Use a fluorometric assay with a specific NEP substrate (e.g., glutaryl-Ala-Ala-Phe-amidomethylcoumarin).
-
Incubate the plasma or tissue sample with the substrate in the presence or absence of a known NEP inhibitor (as a control).
-
Measure the fluorescence generated by the cleavage of the substrate over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage to determine NEP activity. Compare the activity in samples from this compound-treated animals to that of the vehicle-treated animals to quantify the degree of NEP inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a neutral endopeptidase inhibitor.
Caption: General experimental workflow for evaluating the in vivo effects of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
